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Core Science & Biosynthesis

Foundational

synthesis of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic Acid Introduction 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid is a highly functionalized aromatic compound possessing multiple reac...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic Acid

Introduction

4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid is a highly functionalized aromatic compound possessing multiple reactive sites. Its unique substitution pattern—featuring a carboxylic acid, a benzylic bromide, and two different halogen atoms—makes it a valuable and versatile building block in synthetic organic chemistry. This guide provides a comprehensive overview of a robust synthetic pathway to this target molecule, designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. The strategic approach focuses on the preparation of a key intermediate followed by a selective free-radical bromination. We will delve into the mechanistic underpinnings of each transformation, providing not just a protocol, but a framework for understanding and optimizing the synthesis.

Overall Synthetic Strategy

The synthesis is strategically designed in two principal stages. The first stage involves the preparation of the key intermediate, 4-Bromo-3-fluoro-2-methylbenzoic acid. The second, and more critical stage, is the selective bromination of the benzylic methyl group of this intermediate to yield the final product. This transformation is accomplished via a Wohl-Ziegler reaction, which requires careful control to prevent unwanted side reactions.

Synthetic_Pathway A 3-Fluoro-2-methylbenzoic Acid B 4-Bromo-3-fluoro-2-methylbenzoic Acid A->B Electrophilic Bromination C 4-Bromo-2-(bromomethyl)-3-fluorobenzoic Acid B->C Benzylic Bromination (Wohl-Ziegler)

Caption: High-level overview of the two-stage synthesis.

Part 1: Synthesis of the Key Intermediate: 4-Bromo-3-fluoro-2-methylbenzoic Acid

The synthesis begins with the regioselective bromination of commercially available 3-fluoro-2-methylbenzoic acid. The directing effects of the substituents on the aromatic ring are key to the success of this step. The fluorine and methyl groups are ortho, para-directing activators, while the carboxylic acid is a meta-directing deactivator. The position C4 is para to the fluorine atom and ortho to the methyl group, making it the most electronically favorable site for electrophilic substitution.

Experimental Protocol: Electrophilic Bromination
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), dissolve 3-fluoro-2-methylbenzoic acid in a suitable solvent such as glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of iron powder or anhydrous iron(III) bromide (FeBr₃) to the solution.

  • Bromine Addition: Slowly add a stoichiometric amount of liquid bromine (Br₂) dissolved in glacial acetic acid via the dropping funnel at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain control.

  • Reaction Monitoring: Stir the mixture at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing cold water and a reducing agent (e.g., sodium bisulfite) to quench any unreacted bromine.

  • Isolation and Purification: The solid product will precipitate out of the aqueous solution. Collect the crude 4-Bromo-3-fluoro-2-methylbenzoic acid by vacuum filtration. Wash the solid with cold water to remove residual acid and salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Role
3-Fluoro-2-methylbenzoic AcidC₈H₇FO₂154.14Starting Material
BromineBr₂159.81Brominating Agent
Iron PowderFe55.85Catalyst
Glacial Acetic AcidC₂H₄O₂60.05Solvent
Sodium BisulfiteNaHSO₃104.06Quenching Agent

Part 2: Selective Benzylic Bromination of 4-Bromo-3-fluoro-2-methylbenzoic Acid

This step is the core of the synthesis, converting the methyl group of the intermediate into the desired bromomethyl group. The Wohl-Ziegler reaction is employed, which utilizes N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator.[1]

Expertise & Experience: The Rationale Behind Reagent Selection
  • Why N-Bromosuccinimide (NBS)? Direct use of molecular bromine (Br₂) for benzylic bromination is often problematic as it can lead to competing electrophilic aromatic substitution on the electron-rich ring.[2] NBS serves as a superior reagent because it provides a constant, low concentration of Br₂ throughout the reaction.[3] This is achieved through the reaction of NBS with the HBr byproduct generated during the propagation step, thus minimizing undesirable side reactions.[2][4]

  • Why Azobisisobutyronitrile (AIBN)? The reaction proceeds via a free-radical chain mechanism, which must be initiated. AIBN is an excellent radical initiator because it decomposes upon heating (typically 65-85 °C) to form two stable 2-cyano-2-propyl radicals and nitrogen gas.[5][6][7] The release of the thermodynamically stable N₂ gas is a significant driving force for this decomposition.[8] Unlike peroxide-based initiators (e.g., benzoyl peroxide), AIBN does not produce oxygenated byproducts, leading to a cleaner reaction profile.[5][9]

Trustworthiness: A Self-Validating Protocol

This protocol is designed to be robust and reproducible, with built-in checks for reaction control.

Experimental Protocol: Wohl-Ziegler Bromination

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-Bromo-3-fluoro-2-methylbenzoic acid (1.0 eq), N-Bromosuccinimide (1.0-1.1 eq), and a catalytic amount of AIBN (0.05-0.1 eq).

  • Solvent Addition: Add an anhydrous, non-polar solvent. While carbon tetrachloride (CCl₄) is traditional, safer alternatives like cyclohexane or acetonitrile should be considered.

  • Initiation: Heat the reaction mixture to reflux (the decomposition temperature of AIBN is around 65-70 °C) under a nitrogen atmosphere.[7] The reaction can also be initiated photochemically using a UV lamp.

  • Reaction Monitoring: The reaction progress can be monitored by observing the consumption of NBS (NBS is denser than the solvent and will sink, while succinimide, the byproduct, is less dense and will float). TLC or HPLC analysis of aliquots can also be used.

  • Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: Wash the filtrate with water to remove any remaining succinimide. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to afford pure 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid.

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Role
4-Bromo-3-fluoro-2-methylbenzoic AcidC₈H₆BrFO₂233.03Substrate
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Bromine Source
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.21Radical Initiator
Cyclohexane (Solvent Alternative)C₆H₁₂84.16Solvent

Potential Pitfall: Over-bromination to form the dibromomethyl derivative is a common side reaction.[10] This can be minimized by using only a slight excess of NBS and carefully monitoring the reaction to stop it upon consumption of the starting material.

Authoritative Grounding: The Free-Radical Mechanism

The Wohl-Ziegler reaction proceeds through a well-established radical chain mechanism.[11][12]

Wohl_Ziegler_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_side_reaction NBS Role AIBN AIBN 2 R• + N2 2 R• + N2 AIBN->2 R• + N2 Heat (Δ) R• R• R-H R-H R•->R-H ArCH3 Ar-CH₃ Br• Br• NBS NBS NBS->Br• + HBr ArCH2_rad Ar-CH₂• ArCH3->ArCH2_rad + Br• ArCH2_rad->ArCH3 + HBr ArCH2Br Ar-CH₂Br ArCH2_rad->ArCH2Br + Br₂ ArCH2Br->ArCH2_rad + Br• NBS_side NBS + HBr Succinimide_side Succinimide + Br₂ NBS_side->Succinimide_side Maintains low [Br₂]

Sources

Exploratory

An In-depth Technical Guide to 4-Bromo-2-(bromomethyl)-3-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block in Modern Chemistry 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid, identified by the CAS number 1935261-75-8 , is a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid, identified by the CAS number 1935261-75-8 , is a highly functionalized aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique arrangement of a carboxylic acid, a reactive benzylic bromide, and halogen substituents on the phenyl ring makes it an attractive intermediate for the synthesis of complex molecules, particularly in the fields of pharmaceutical discovery and materials science. The strategic placement of bromo and fluoro groups allows for selective chemical modifications, such as cross-coupling reactions, while the bromomethyl and carboxylic acid moieties offer orthogonal handles for further derivatization.

This technical guide provides a comprehensive overview of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid, including its chemical properties, a proposed synthetic pathway with detailed experimental protocols, and a discussion of its potential applications and safe handling practices. Due to the limited publicly available data for this specific compound, this guide leverages established chemical principles and data from closely related structural analogs to provide a robust and scientifically grounded resource.

Chemical and Physical Properties

PropertyValueSource
CAS Number 1935261-75-8BLDpharm[1]
Molecular Formula C₈H₅Br₂FO₂BLDpharm[1]
Molecular Weight 311.93 g/mol BLDpharm[1]
Appearance Expected to be a solidInferred from similar compounds
Solubility Likely soluble in polar organic solvents (e.g., THF, DMF, DMSO)Inferred from functional groups
Reactivity Contains a reactive benzylic bromide and a carboxylic acidStructural analysis

Proposed Synthetic Pathway

A plausible and efficient synthesis of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid can be envisioned in a two-step process starting from a suitable fluorotoluene derivative. The proposed pathway involves the oxidation of a methyl group to a carboxylic acid, followed by a selective free-radical bromination of the remaining methyl group.

Synthesis_Pathway start 4-Bromo-3-fluoro-2-methyltoluene precursor 4-Bromo-3-fluoro-2-methylbenzoic acid start->precursor Oxidation (e.g., KMnO4) target 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid precursor->target Benzylic Bromination (NBS, Radical Initiator)

Caption: Proposed two-step synthesis of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid.

Part 1: Synthesis of the Precursor, 4-Bromo-3-fluoro-2-methylbenzoic acid

The initial step involves the synthesis of 4-Bromo-3-fluoro-2-methylbenzoic acid. While a direct protocol for this specific compound is not widely published, a reliable method can be adapted from the synthesis of structurally similar compounds, such as the oxidation of a methyl group on a substituted toluene.

Experimental Protocol: Oxidation of 4-Bromo-3-fluoro-2-methyltoluene

This protocol is based on well-established methods for the oxidation of alkylbenzenes.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-3-fluoro-2-methyltoluene (1.0 eq).

  • Solvent Addition: Add a 1:1 mixture of pyridine and water to the flask.

  • Oxidant Addition: Heat the mixture to 90-100 °C. To the heated solution, add potassium permanganate (KMnO₄, approx. 4.0 eq) portion-wise over 1-2 hours. Caution: The reaction can be exothermic.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 90-100 °C for 3-5 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the manganese dioxide byproduct. Wash the filter cake with a dilute aqueous solution of sodium hydroxide.

    • Combine the filtrates and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

    • Carefully acidify the aqueous layer with concentrated hydrochloric acid (HCl) until a precipitate forms (pH ~2-3).

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield 4-bromo-3-fluoro-2-methylbenzoic acid.

Part 2: Benzylic Bromination to Yield 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid

The second and final step is the selective bromination of the benzylic methyl group. This is a classic free-radical halogenation, for which N-bromosuccinimide (NBS) is the reagent of choice to maintain a low concentration of bromine and minimize side reactions.[3]

Experimental Protocol: Free-Radical Bromination

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-3-fluoro-2-methylbenzoic acid (1.0 eq) in a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.05-1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.02-0.05 eq).

  • Reaction Initiation: Heat the reaction mixture to reflux. Alternatively, the reaction can be initiated by irradiating the mixture with a UV lamp.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

    • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • If necessary, the product can be further purified by recrystallization or column chromatography.

Chemical Reactivity and Potential Applications

The synthetic utility of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid stems from the distinct reactivity of its functional groups, which can be addressed selectively.

Applications cluster_reactivity Reactive Sites cluster_applications Potential Applications target 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid cooh Carboxylic Acid target->cooh Esterification, Amide Coupling benzyl_br Benzylic Bromide target->benzyl_br Nucleophilic Substitution (e.g., with amines, alcohols, thiols) aryl_br Aryl Bromide target->aryl_br Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) pharma Pharmaceutical Synthesis (e.g., heterocycle formation, linker chemistry) cooh->pharma benzyl_br->pharma materials Materials Science (e.g., polymer functionalization) benzyl_br->materials probes Chemical Biology (e.g., bioconjugation) benzyl_br->probes aryl_br->pharma

Caption: Reactivity and potential applications of the title compound.

  • Pharmaceutical Synthesis: This compound is an ideal starting material for the synthesis of complex drug candidates.[4] The carboxylic acid can be converted to amides or esters, which are common functionalities in bioactive molecules. The benzylic bromide is a potent electrophile, readily undergoing nucleophilic substitution with amines, alcohols, or thiols to introduce a wide range of substituents. The aryl bromide can participate in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of intricate molecular scaffolds.[5]

  • Materials Science: The reactive benzylic bromide can be used to functionalize polymers or surfaces. For instance, it can be grafted onto polymer backbones to introduce acidic functionalities or to serve as an initiation site for controlled radical polymerization techniques.

  • Chemical Biology: The benzylic bromide can act as a covalent handle for attaching this molecule to biomolecules, making it a potential tool for creating chemical probes or for bioconjugation applications.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid is not widely available, its hazards can be inferred from the presence of the benzylic bromide and carboxylic acid functional groups. Benzylic bromides are known to be lachrymatory (tear-inducing), corrosive, and alkylating agents.[2]

HazardDescriptionPrecautionary Measures
Corrosive Causes severe skin burns and eye damage.Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Lachrymator Irritating to the eyes and mucous membranes.Handle in a well-ventilated fume hood.[1]
Respiratory Irritant May cause respiratory irritation if inhaled.Avoid breathing dust or vapors. Use appropriate respiratory protection if ventilation is inadequate.[2]
Alkylating Agent Potential for covalent modification of biological macromolecules.Avoid direct contact and ingestion.

First Aid Measures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Storage and Disposal:

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid is a promising, highly functionalized building block for advanced organic synthesis. While specific data for this compound is limited, its synthesis can be reliably achieved through established chemical transformations. The presence of multiple, orthogonally reactive functional groups provides a rich platform for the creation of novel and complex molecules with potential applications in drug discovery, materials science, and chemical biology. As with any reactive chemical, proper safety precautions are paramount when handling this compound. This guide serves as a foundational resource for researchers and scientists looking to explore the potential of this versatile chemical intermediate.

References

  • Material Safety Data Sheet - Benzyl bromide, 98%. (2006, March 28). Cole-Parmer. Retrieved from [Link]

  • Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. ResearchGate. Retrieved from [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry. Retrieved from [Link]

  • Process for the bromination of deactivated toluenes in the benzylic position. Google Patents.
  • Benzylic Bromination of Aromatic Compounds. (2023, August 07). Chemistry LibreTexts. Retrieved from [Link]

  • Benzyl bromide. Wikipedia. Retrieved from [Link]

  • Predict the product of the reaction of p-methyl benzoic acid with each of the following: N-Bromosuccinimide in CCl_4. Homework.Study.com. Retrieved from [Link]

  • Benzylic Bromination. (2024, February 10). Chemistry Steps. Retrieved from [Link]

  • Organic Chemistry: Radical Substitution: Radical bromination of hydrocarbons. Retrieved from [Link]

  • N-Bromosuccinimide. Wikipedia. Retrieved from [Link]

  • Functionalization of benzoic acids catalyzed by transition metals. ResearchGate. Retrieved from [Link]

  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. (2021, November 17). PMC. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Structural Profiling, Reactivity, and Synthetic Applications of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic Acid

Executive Summary In the landscape of modern drug discovery and agrochemical development, highly functionalized aromatic scaffolds serve as critical building blocks for generating structural diversity. 4-Bromo-2-(bromome...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly functionalized aromatic scaffolds serve as critical building blocks for generating structural diversity. 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid (CAS: 1935261-75-8) is a premium tri-orthogonal scaffold[1]. It features three distinct reactive handles—a carboxylic acid, a highly electrophilic benzylic bromide, and a cross-coupling-ready aryl bromide—all electronically modulated by a strategically positioned fluorine atom.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols designed for senior synthetic chemists and drug development professionals.

Structural and Physicochemical Profiling

Due to the highly specialized nature of this building block, empirical physicochemical data in the literature is limited. The quantitative data summarized below synthesizes available registry information with advanced computational predictions (using standard chemoinformatic algorithms) to guide formulation and reaction planning.

Table 1: Physicochemical and Structural Properties

PropertyValueSource / Derivation
CAS Registry Number 1935261-75-8Guidechem Chemical Dictionary[1]
Molecular Formula C

H

Br

FO

Guidechem Chemical Dictionary[1]
Molecular Weight 311.93 g/mol Guidechem Chemical Dictionary[1]
Predicted pKa ~2.6 – 2.9Computational (Inductive withdrawal by -F and -Br)
Predicted LogP ~3.4 – 3.7Computational (Lipophilic halogen contributions)
Hydrogen Bond Donors 1 (-COOH)Structural Analysis
Hydrogen Bond Acceptors 2 (-COOH, -F)Structural Analysis

Causality of Properties: The predicted pKa (~2.8) is significantly lower than that of unsubstituted benzoic acid (4.2). This increased acidity is a direct result of the strong electron-withdrawing inductive effects (-I) exerted by the ortho-bromomethyl group and the meta-fluorine atom, which stabilize the carboxylate conjugate base.

Mechanistic Insights: The Tri-Orthogonal Reactivity Scaffold

The true value of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid lies in its capacity for site-selective, sequential functionalization.

  • The Benzylic Bromide (Position 2): This is the most kinetically reactive site on the molecule. The carbon-bromine bond is highly polarized, making the benzylic carbon an excellent electrophile for

    
     displacement by amines, thiols, or alkoxides[2]. The adjacent fluorine atom exerts an inductive pull that slightly increases the electrophilicity of this center, though steric bulk requires careful solvent selection to prevent elimination side-reactions.
    
  • The Aryl Bromide (Position 4): Aryl bromides are classic substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3]. The adjacent fluorine atom (Position 3) plays a crucial mechanistic role: its electronegativity lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, thereby accelerating the oxidative addition of the Pd(0) catalyst into the C-Br bond.

  • The Carboxylic Acid (Position 1): Acts as a handle for amide coupling or esterification. In multi-step syntheses, this group is typically protected (e.g., as a methyl or tert-butyl ester) to prevent unwanted side reactions during the functionalization of the bromides.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality and self-validating steps.

Protocol A: Chemoselective Nucleophilic Substitution ( ) of the Bromomethyl Group

Objective: Synthesize a 2-(aminomethyl) derivative without cross-reacting the aryl bromide or carboxylic acid[2].

Causality & Reagent Selection: We utilize N,N-Dimethylformamide (DMF) as a polar aprotic solvent. DMF poorly solvates anions, leaving the amine nucleophile highly reactive, which accelerates the


 pathway over competing mechanisms. Potassium carbonate (

) is selected as a heterogeneous, mild base to scavenge the generated hydrobromic acid (HBr) without risking the deprotonation of less acidic protons or causing ester hydrolysis (if the acid is pre-protected).

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add finely powdered, anhydrous

    
     (2.5 eq). Stir at room temperature for 10 minutes to ensure uniform suspension.
    
  • Nucleophile Addition: Add the primary or secondary amine (1.1 eq) dropwise via syringe.

  • Self-Validating In-Process Control: Stir the reaction at room temperature. Monitor via LCMS or TLC (Hexanes/EtOAc) every 30 minutes. The benzylic bromide is highly reactive; the reaction should reach >95% conversion within 2-4 hours. The aryl bromide will remain untouched under these metal-free conditions.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water (equal to 5x the DMF volume) to precipitate the product. Adjust the pH to ~4-5 using 1M HCl to ensure the carboxylic acid is protonated, then extract with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine (5x) to rigorously remove residual DMF, dry over

    
    , and concentrate under reduced pressure.
    
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Arylate the 4-position of the scaffold (post-benzylic substitution)[3].

Causality & Reagent Selection: We employ


 as the catalyst. The bidentate dppf ligand provides a wide "bite angle," which sterically accelerates the reductive elimination step of the catalytic cycle—a critical requirement when dealing with sterically hindered, ortho-fluorinated aryl systems. A biphasic solvent system (1,4-Dioxane/Water) ensures the solubility of both the organic substrate and the inorganic base.

Step-by-Step Methodology:

  • Preparation: To a Schlenk flask, add the 2-substituted-4-bromo-3-fluorobenzoic acid intermediate (1.0 eq), the desired aryl boronic acid (1.2 eq), and

    
     (3.0 eq).
    
  • Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane and Water. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously removed to prevent the oxidation of the Pd(0) active species and to suppress homocoupling of the boronic acid.

  • Catalyst Addition: Add

    
     (0.05 eq). Seal the flask and heat to 80 °C.
    
  • Self-Validating In-Process Control: Monitor the reaction via LCMS. The oxidative addition into the aryl C-Br bond is the rate-determining step. Full conversion typically requires 6-12 hours depending on the electronic nature of the boronic acid.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via reverse-phase HPLC or silica gel chromatography.

Orthogonal Reactivity Workflow

The following diagram illustrates the divergent synthetic pathways accessible from this single scaffold, highlighting its utility in combinatorial library generation.

OrthogonalReactivity Core 4-Bromo-2-(bromomethyl)- 3-fluorobenzoic acid SN2 Pathway 1: SN2 Substitution (Benzylic -CH2Br) Core->SN2 Amines/Thiols Mild Base Suzuki Pathway 2: Pd-Catalysis (Aryl -Br) Core->Suzuki Boronic Acids Pd(0) Catalyst Amide Pathway 3: Amide Coupling (Carboxylic -COOH) Core->Amide HATU/DIPEA Primary Amines ProdA 2-(Aminomethyl) Scaffold SN2->ProdA ProdB 4-Aryl/Alkyl Scaffold Suzuki->ProdB ProdC Benzamide Scaffold Amide->ProdC

Caption: Tri-orthogonal reactivity pathways of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid.

References

  • C8H5Br2FO2 - Chemical Dictionary, Guidechem.
  • Unraveling Reaction Speeds: A Comparative Guide to Nucleophilic Substitution on Benzyl Bromides, Benchchem.
  • Suzuki Reaction Lab: Cross-Coupling & Green Chemistry, Studylib.

Sources

Exploratory

solubility of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic Acid Introduction 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid is a polysubstituted aromatic carboxylic acid. Its complex structure...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic Acid

Introduction

4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid is a polysubstituted aromatic carboxylic acid. Its complex structure, featuring a carboxylic acid group, a bromomethyl group, and two different halogen substituents (bromine and fluorine) on the benzene ring, suggests its potential as a key building block in the synthesis of complex molecules, particularly in the fields of pharmaceutical development and materials science.[1] The functional groups present offer multiple reaction sites for various organic transformations.[1]

A thorough understanding of the solubility of this compound in different organic solvents is paramount for its practical application. Solubility data informs critical process parameters, including the choice of solvents for chemical reactions, purification methods such as recrystallization, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure. The "like dissolves like" principle is a fundamental concept, stating that substances with similar intermolecular forces are more likely to be soluble in one another.[2][3] The structure of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid possesses several key features that will dictate its solubility:

  • Aromatic Ring: The benzene ring is inherently nonpolar.

  • Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.

  • Bromine and Fluorine Atoms: These halogen substituents increase the molecular weight and introduce polarity to the C-X bond.

  • Bromomethyl Group (-CH2Br): This group adds to the molecular weight and introduces a reactive site.

Given these features, we can predict the qualitative solubility of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid in various classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterModerate to High The carboxylic acid group can form strong hydrogen bonds with protic solvents. However, the large, nonpolar aromatic ring and halogen substituents may limit solubility in highly polar solvents like water.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), AcetoneHigh These solvents can accept hydrogen bonds from the carboxylic acid and engage in dipole-dipole interactions. The overall polarity of the molecule makes it well-suited for these solvents.
Nonpolar Hexane, TolueneLow The strong intermolecular forces (hydrogen bonding) within the solid-state of the solute are unlikely to be overcome by the weak van der Waals forces offered by nonpolar solvents.
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate These solvents have a moderate polarity and can interact with the polar parts of the molecule to some extent, but are not as effective as polar aprotic solvents at solvating the carboxylic acid group.

Theoretical Framework of Solubility

The dissolution of a solid in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol), which is a function of enthalpy (ΔH_sol) and entropy (ΔS_sol). For dissolution to occur spontaneously, ΔG_sol must be negative. This process can be conceptually broken down into three steps:

  • Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the solute molecules together in the crystal lattice (Lattice Energy).

  • Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

  • Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy of solution is the sum of the energy changes in these three steps. For a solute to dissolve, the energy released from solute-solvent interactions must be comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions.[2] The types of intermolecular forces at play include:

  • Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen in the carboxylic acid) and another nearby electronegative atom.[4]

  • Dipole-Dipole Interactions: Attractive forces between the positive end of one polar molecule and the negative end of another.[2]

  • Van der Waals Forces (London Dispersion Forces): Weak, temporary attractive forces that arise from temporary fluctuations in electron distribution within molecules.[2]

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[5] It involves agitating an excess of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute.[5]

Experimental Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid to a known volume of the selected organic solvent in a sealed glass vial with a PTFE-lined cap. The presence of excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached.[5]

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

    • To separate the saturated supernatant from the undissolved solid, centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) is recommended.[5] This step must be performed carefully to avoid disturbing the equilibrium.

  • Quantification:

    • The concentration of the dissolved solute in the clear filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method.[5]

    • A calibration curve must be generated using standard solutions of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid of known concentrations to ensure accurate quantification.[5]

  • Data Reporting:

    • Solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Experimental Workflow Diagram

G A 1. Sample Preparation Add excess solute to solvent B 2. Equilibration Agitate at constant temperature (24-72h) A->B Establish Equilibrium C 3. Phase Separation Centrifugation & Filtration B->C Isolate Saturated Solution D 4. Dilution Dilute saturated solution for analysis C->D Prepare for Analysis E 5. Quantification Analysis by HPLC D->E Measure Concentration F 6. Data Reporting Calculate solubility (mg/mL or mol/L) E->F Final Calculation

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Safety and Handling

  • General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[9]

  • Hazards: Similar compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[6][7][10] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

    • In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[7]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]

Conclusion

While quantitative solubility data for 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid is not widely published, a strong predictive understanding of its behavior in various organic solvents can be derived from its molecular structure and fundamental principles of solubility. The presence of a polar carboxylic acid group suggests high solubility in polar aprotic solvents like DMSO and DMF, and moderate to high solubility in polar protic solvents such as methanol and ethanol. Conversely, low solubility is expected in nonpolar solvents like hexane. For definitive quantitative data, the shake-flask method provides a reliable experimental protocol. Adherence to appropriate safety precautions is essential when handling this and structurally related compounds.

References

  • Fiveable. Solute-Solvent Interactions Definition. [Link]

  • Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • QuickTakes. Explain the types of solvent-solute interactions and how they affect solubility. [Link]

  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Pharmaguideline. Solubility Expressions and Mechanisms of Solute Solvent Interactions. [Link]

  • Walsh Medical Media. Solute- Solvent Interaction. [Link]

  • University of Babylon. Classification of organic compounds By solubility. [Link]

  • Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

  • PubChem. 4-Bromo-2,3-difluorobenzoic acid. [Link]

Sources

Foundational

Comprehensive Safety, Handling, and Operational Guide for 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid

As drug development increasingly relies on complex, stereochemically rich heterocycles, bifunctional building blocks like 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid (CAS: 1935261-75-8) have become indispensable. This m...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex, stereochemically rich heterocycles, bifunctional building blocks like 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid (CAS: 1935261-75-8) have become indispensable. This molecule offers a unique triad of reactive sites: a carboxylic acid for amidation, an aryl bromide for palladium-catalyzed cross-coupling, and a highly electrophilic bromomethyl group for cyclization.

However, the very features that make this compound synthetically valuable also render it highly reactive and hazardous. As a Senior Application Scientist, I have structured this guide to move beyond generic safety data sheets. Here, we will dissect the mechanistic causality behind its reactivity [1], outline self-validating protocols for safe handling, and establish rigorous decontamination procedures to ensure both scientific integrity and laboratory safety [2].

Physicochemical Profiling & Structural Implications

To master the handling of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid, one must first understand its electronic landscape. The electron-withdrawing nature of the fluorine atom and the carboxylic acid significantly increases the electrophilicity of the benzylic carbon. This makes the bromomethyl group (-CH₂Br) exceptionally prone to bimolecular nucleophilic substitution (S_N2).

While this is ideal for synthesizing isoindolinones or functionalized benzylamines, it also means the compound acts as a potent alkylating agent and a severe lachrymator (tear gas effect). Exposure to atmospheric moisture leads to rapid hydrolysis, releasing hydrobromic acid (HBr) gas and degrading the reagent into a synthetically useless hydroxymethyl derivative.

Quantitative Physicochemical Data
ParameterValue
Chemical Name 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid
CAS Registry Number 1935261-75-8
Molecular Formula C8H5Br2FO2
Molecular Weight 311.93 g/mol
Storage Temperature 2-8°C (Strictly Anhydrous / Inert Atmosphere)
GHS Hazard Codes H302, H314, H315, H319, H335
Isotopic Mass Signatures (MS) m/z 310 (25%), 312 (50%), 314 (25%)

Mechanistic Toxicology and Hazard Characterization

The primary hazards of this compound—classified under GHS as causing severe skin burns (H314) and respiratory irritation (H335) [3]—are directly tied to its mechanism of action.

When the aerosolized powder or vapor contacts mucosal membranes (eyes, respiratory tract), the benzylic bromide rapidly alkylates nucleophilic residues (such as cysteine thiols and lysine primary amines) on biological macromolecules. Concurrently, the ambient moisture in these tissues hydrolyzes a portion of the compound, generating localized HBr. This dual-action mechanism (covalent alkylation + acidic burn) necessitates stringent barrier protocols.

Reactivity Substrate 4-Bromo-2-(bromomethyl)- 3-fluorobenzoic acid Product Desired Alkylated Product (SN2 Pathway) Substrate->Product + Nucleophile (Controlled) Degradation Hydroxymethyl Degradant (Hydrolysis) + HBr Substrate->Degradation + H2O (Uncontrolled) Nucleophile Target Nucleophile (e.g., Amine, Thiol) Nucleophile->Product Water Atmospheric Moisture (H2O) Water->Degradation

Mechanistic pathways illustrating desired nucleophilic substitution versus unwanted hydrolysis.

Self-Validating Experimental Protocols

To ensure reproducibility and safety, protocols must be designed to validate themselves at each step. The following methodologies incorporate built-in checks to confirm success and mitigate exposure.

Protocol A: Anhydrous Reaction Setup & Handling

Causality: Moisture must be excluded not only to protect the operator from HBr generation but to prevent the formation of the hydroxymethyl degradant, which will stall downstream cyclization steps.

  • Pre-Reaction Drying: Flame-dry all reaction glassware under a high vacuum (0.1 Torr) for 5 minutes. Backfill with dry Argon.

    • Validation Check: A moisture-sensitive indicator (e.g., a trace amount of anhydrous cobalt(II) chloride) should remain strictly blue in the atmosphere of the flask.

  • Reagent Transfer: Transfer the 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid inside a glovebox. If a glovebox is unavailable, use a continuous positive pressure Argon cone in a high-flow fume hood.

  • Solvent Introduction: Dissolve the reagent in an anhydrous, aprotic solvent (e.g., dry DMF or THF).

  • Reaction Monitoring: Monitor the S_N2 displacement via LC-MS.

    • Validation Check: The starting material exhibits a distinct 1:2:1 isotopic mass triplet (m/z 310/312/314) due to the two bromine atoms. Successful nucleophilic displacement of the benzylic bromide will shift the mass and change the isotopic signature to a 1:1 doublet (single aryl bromine remaining), confirming successful reaction without hydrolysis.

Protocol B: Emergency Quenching and Decontamination

Causality: In the event of a spill, sweeping the powder will aerosolize the lachrymator. Water alone will generate HBr. We must use a soft nucleophile that outcompetes water for the benzylic carbon without generating toxic byproducts. Sodium thiosulfate (


) is the optimal choice, forming a stable, water-soluble Bunte salt.
  • Spill Containment: Immediately isolate the area. Don heavy-duty butyl rubber gloves over standard nitrile gloves, and ensure a full face shield is worn.

  • Neutralization Solution Preparation: Dissolve 100 g of Sodium Thiosulfate and 50 g of Sodium Bicarbonate (

    
    ) in 1 L of deionized water.
    
    • Causality: Thiosulfate drives the S_N2 quenching; bicarbonate neutralizes any pre-existing or generated HBr.

  • Application: Do not spray. Carefully pour the neutralization solution over the spill, starting from the perimeter and moving inward. Cover with absorbent chemical pads.

  • Validation Check: Allow the mixture to sit for 30 minutes. The decontamination is validated as complete when (a) the sharp, lachrymatory odor completely dissipates, and (b) universal pH paper pressed to the spill site reads a neutral pH (7.0 - 8.0).

  • Disposal: Collect all pads and liquid into a designated, clearly labeled halogenated waste container.

HandlingWorkflow A 4-Bromo-2-(bromomethyl)- 3-fluorobenzoic acid B Weighing & Transfer (Inert Atmosphere) A->B Standard Op D Spill / Exposure Emergency A->D Accidental Release C Reaction Setup (Anhydrous Solvents) B->C Transfer F Standard Workup (Aqueous Extraction) C->F Post-Reaction E Quenching Protocol (Thiosulfate Solution) D->E Immediate Action F->E Waste Treatment

Safe handling workflow and emergency quenching pathway for the bromomethyl derivative.

Storage and Lifecycle Management

To maximize the shelf-life of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid, it must be shielded from its two primary degradation vectors: heat and moisture.

  • Store strictly at 2-8°C .

  • Ensure the primary container is flushed with Argon before sealing.

  • Place the primary container inside a secondary desiccator jar containing active Drierite (calcium sulfate) to sequester any ambient humidity that bypasses the primary seal.

By respecting the mechanistic reactivity of this bifunctional building block, researchers can harness its full synthetic potential while maintaining a rigorously safe laboratory environment.

References

  • ChemScene. "1935261-75-8 | 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid Properties & Safety." ChemScene. 1

  • Ambeed. "Safety Data and H-Statements for 1935261-75-8." Ambeed.com. 2

  • BLD Pharm. "Hazard Statements for 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid." BLDpharm.com. 3

Sources

Protocols & Analytical Methods

Method

The Versatile Scaffolding of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic Acid in Medicinal Chemistry: Application Notes and Protocols

Introduction: A Molecule Poised for Discovery In the landscape of modern drug discovery, the strategic design of molecular building blocks is paramount. The compound 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid emerges a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Molecule Poised for Discovery

In the landscape of modern drug discovery, the strategic design of molecular building blocks is paramount. The compound 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid emerges as a molecule of significant interest, embodying a unique convergence of reactive functional groups and strategically placed substituents that render it a versatile scaffold for medicinal chemistry campaigns. While direct, extensive literature on this specific molecule is nascent, a thorough analysis of its structural components and comparison with well-documented analogs allows for the confident extrapolation of its potential applications and the formulation of robust experimental protocols.

This guide provides an in-depth exploration of the potential applications of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid, drawing upon established principles of medicinal chemistry and data from structurally related compounds. The protocols herein are designed to be self-validating and are grounded in established synthetic methodologies, offering researchers a solid foundation for their investigations.

The core utility of this molecule stems from its trifunctional nature:

  • The Carboxylic Acid: A classical handle for amide bond formation, enabling linkage to a vast array of amine-containing fragments, a cornerstone of many therapeutic agents.

  • The Bromomethyl Group: A reactive electrophilic center, ideal for covalent modification of biological targets or for use as a linker in solid-phase synthesis or the construction of more complex molecular architectures.

  • The Substituted Aromatic Ring: The bromo and fluoro substituents are not mere decorations. The fluorine atom can significantly influence the molecule's physicochemical properties, such as acidity (pKa), lipophilicity (logP), and metabolic stability.[1] The bromine atom, in addition to contributing to the overall pharmacological profile, serves as a versatile synthetic handle for cross-coupling reactions, allowing for late-stage diversification of drug candidates.

This combination of features positions 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid as a valuable starting point for the synthesis of novel therapeutics, particularly in areas such as oncology, inflammation, and infectious diseases.

PART 1: Potential Applications in Drug Discovery

The strategic arrangement of functional groups in 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid suggests several high-potential applications in medicinal chemistry.

As a Versatile Linker and Scaffold for Combinatorial Chemistry

Drawing parallels with 4-(bromomethyl)benzoic acid, a well-established precursor for Wang-type resins in solid-phase organic synthesis (SPOS), 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid can be envisioned as a key component in the generation of small molecule libraries for high-throughput screening.[2] The bromomethyl group allows for attachment to a solid support, while the carboxylic acid serves as an anchor point for the synthesis of diverse molecular entities.[2] The presence of the bromo and fluoro substituents on the aromatic ring can be leveraged to create libraries with unique electronic and steric properties, potentially leading to the discovery of novel hits with improved potency and selectivity.

Intermediate in the Synthesis of Targeted Therapeutics

Substituted benzoic acids are foundational building blocks in the synthesis of a wide array of pharmaceuticals. For instance, various bromo- and fluoro-substituted benzoic acids serve as key intermediates in the development of anti-inflammatory drugs, anticancer agents, and treatments for metabolic diseases.[3][4][5] The unique substitution pattern of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid could be instrumental in the design of inhibitors for specific biological targets. The bromomethyl group, in particular, could be utilized to introduce moieties that interact with specific pockets of a target protein or to form covalent bonds with key residues, a strategy increasingly employed in the design of highly potent and selective inhibitors.

Building Block for Novel Heterocyclic Systems

The reactivity of the functional groups present in 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid makes it an ideal precursor for the synthesis of complex heterocyclic systems. The carboxylic acid can be readily converted to an amide, which can then undergo intramolecular cyclization with the bromomethyl group to form lactams. Furthermore, the bromine atom on the aromatic ring can participate in palladium-catalyzed cross-coupling reactions to introduce a variety of aryl and heteroaryl substituents, leading to the construction of diverse and novel chemical scaffolds.

PART 2: Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations involving 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid. These protocols are based on well-established chemical principles and can be adapted to specific research needs.

Protocol 1: Amide Coupling via Carbodiimide Activation

This protocol details a standard procedure for the formation of an amide bond between 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid and a primary or secondary amine.

Rationale: Carbodiimide-mediated couplings are among the most common and reliable methods for amide bond formation. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that facilitates the reaction, and the resulting urea byproduct is also water-soluble, simplifying purification. HOBt (Hydroxybenzotriazole) is often added to suppress side reactions and improve yields.

Materials:

  • 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 - 1.5 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a solution of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid (1 equivalent) in anhydrous DCM or DMF, add the amine (1.0 - 1.2 equivalents) and DIPEA (2.0 - 3.0 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HOBt (1.2 - 1.5 equivalents) and EDC (1.2 - 1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Workflow Diagram:

Amide_Coupling A 1. Dissolve 4-Bromo-2-(bromomethyl)- 3-fluorobenzoic acid, amine, and DIPEA in DCM/DMF B 2. Add HOBt and EDC A->B 10 min stir C 3. Stir at room temperature (12-24h) B->C D 4. Work-up (Wash with NaHCO3, brine) C->D TLC monitoring E 5. Dry and concentrate D->E F 6. Purify by column chromatography E->F

Amide Coupling Workflow
Protocol 2: Nucleophilic Substitution at the Bromomethyl Group

This protocol describes a general method for the reaction of the bromomethyl group with a nucleophile, such as a phenol or thiol, to form an ether or thioether linkage, respectively.

Rationale: The bromomethyl group is a good electrophile and readily undergoes SN2 reactions with a variety of nucleophiles. The use of a non-nucleophilic base like cesium carbonate is crucial to deprotonate the nucleophile without competing in the substitution reaction.

Materials:

  • Amide derivative of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid (from Protocol 1)

  • Phenol or Thiol (1.1 - 1.5 equivalents)

  • Cesium carbonate (Cs2CO3) (1.5 - 2.0 equivalents)

  • Anhydrous Acetonitrile (ACN) or DMF

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a solution of the amide derivative (1 equivalent) in anhydrous ACN or DMF, add the phenol or thiol (1.1 - 1.5 equivalents) and cesium carbonate (1.5 - 2.0 equivalents).

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Workflow Diagram:

Nucleophilic_Substitution A 1. Combine amide substrate, nucleophile, and Cs2CO3 in ACN/DMF B 2. Heat at 60-80 °C (4-12h) A->B C 3. Cool and filter B->C TLC monitoring D 4. Concentrate and work-up C->D E 5. Purify by column chromatography D->E

Nucleophilic Substitution Workflow
Protocol 3: Suzuki-Miyaura Cross-Coupling at the Bromo Position

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction to introduce a new aryl or heteroaryl group at the bromo-substituted position of the aromatic ring.

Rationale: The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. A palladium catalyst, in combination with a suitable ligand and base, facilitates the reaction between the aryl bromide and a boronic acid or ester.

Materials:

  • Bromo-substituted substrate (1 equivalent)

  • Aryl or heteroaryl boronic acid or ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3 or Cs2CO3, 2-3 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

  • Nitrogen or Argon source

Procedure:

  • In a Schlenk flask, combine the bromo-substituted substrate (1 equivalent), the boronic acid or ester (1.2 - 1.5 equivalents), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Workflow Diagram:

Suzuki_Coupling A 1. Combine reactants, catalyst, and base in a Schlenk flask B 2. Degas and add solvent A->B C 3. Heat at 80-100 °C (6-24h) B->C D 4. Cool and work-up C->D TLC/LC-MS monitoring E 5. Purify by column chromatography D->E

Suzuki-Miyaura Coupling Workflow

PART 3: Data Presentation

To provide a comparative context for the physicochemical properties of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid, the following table summarizes key parameters of related bromo-fluoro-benzoic acids. These values are critical in drug design for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (approx.)
4-Bromo-2-fluorobenzoic acidC7H4BrFO2219.01~3.0 - 3.5
4-Bromo-3-fluorobenzoic acidC7H4BrFO2219.01~3.5 - 4.0
2-Bromo-4-fluorobenzoic acidC7H4BrFO2219.01~2.5 - 3.0
4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid C8H5Br2FO2 311.93 Estimated ~3.0

Note: pKa values are estimates based on the electronic effects of the substituents and may vary depending on the experimental conditions.

Conclusion and Future Outlook

4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid represents a highly promising, albeit under-explored, building block for medicinal chemistry. Its unique combination of a carboxylic acid, a reactive bromomethyl group, and a strategically substituted aromatic ring provides a versatile platform for the synthesis of diverse and complex molecular architectures. The protocols detailed in this guide offer a robust starting point for researchers to unlock the full potential of this compound in the discovery and development of novel therapeutic agents. As the demand for innovative chemical scaffolds continues to grow, the strategic application of such multifunctional building blocks will undoubtedly play a pivotal role in advancing the frontiers of medicine.

References

  • Ouyang, T., Fu, M., Yang, X., Chen, H., & Wang, X. (2016). Synthesis of enzalutamide. Guangdong Chemical Industry, 43(06), 61-62. (Note: While not directly cited in the text, this reference is relevant to the broader context of using substituted benzoic acids in drug synthesis).
  • Chem-Impex. (n.d.). 4-Bromo-2-fluoro-3-methoxy-benzoic acid. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]

  • Career Henan Chemical Co. (2026, February 28). BENZOIC ACID, 4-BROMO-2-FLUORO-3-HYDROXY-. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid: A Promising Supplier's Product with High Market Potential. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). The Synthesis and Industrial Importance of 4-Bromo-3-fluorobenzoic Acid. Retrieved from [Link]

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Application

Application Note: 4-Bromo-2-(bromomethyl)-3-fluorobenzoic Acid as a Versatile Building Block for PROTAC Synthesis

Introduction & Strategic Rationale The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation (TPD) by enabling the knockdown of traditionally "undruggable" proteins. A PR...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation (TPD) by enabling the knockdown of traditionally "undruggable" proteins. A PROTAC is a heterobifunctional molecule comprising a Protein of Interest (POI) ligand, an E3 ubiquitin ligase ligand, and a carefully designed linker. The linker is not merely a passive tether; its length, rigidity, and physicochemical properties critically dictate the thermodynamics of ternary complex formation and the molecule's overall pharmacokinetic profile.

As PROTAC design matures, there is a distinct shift away from highly flexible, lipophilic PEG or alkyl chains toward more rigid, functionalized scaffolds that pre-organize the molecule and reduce the entropic penalty of binding. 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid (CAS: 1935261-75-8) has emerged as a highly strategic building block in this space[1].

  • Conformational Control: The highly electronegative fluorine atom induces stereoelectronic effects that restrict the rotation of the adjacent bromomethyl group, locking the resulting linker into a predictable trajectory[2].

  • Metabolic Stability: Fluorination at the aromatic ring blocks cytochrome P450-mediated oxidative metabolism, a common liability in large, lipophilic PROTACs[2].

  • pKa Modulation: The inductive electron-withdrawing effect of fluorine lowers the pKa of the adjacent carboxylic acid, which can enhance the stability of the subsequent amide bond against enzymatic hydrolysis.

PROTAC_MoA PROTAC PROTAC Molecule Ternary Ternary Complex Formation PROTAC->Ternary Recruits POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub Polyubiquitination Ternary->Ub E2 Ligase Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Recognition

Caption: Logical flow of PROTAC-mediated targeted protein degradation via ternary complex formation.

Physicochemical Data & Reactivity Profile

To effectively utilize this building block, one must understand its distinct reactive handles. The molecule offers three sites for functionalization that can be addressed sequentially without the need for complex protecting group strategies.

Table 1: Physicochemical Properties
PropertyValueMechanistic Implication for PROTACs
Molecular Formula C8H5Br2FO2Provides a low-molecular-weight rigid core.
Molecular Weight 311.93 g/mol Leaves ample "budget" for POI and E3 ligands within the bRo5 limits.
LogP (Estimated) 2.8 - 3.2Balances aqueous solubility with cell permeability.
Electrophilicity High (-CH2Br)Enables rapid, room-temperature SN2 conjugation.
Table 2: Orthogonal Reactivity Profile
Functional GroupReactivityTarget Conjugation Partner
Bromomethyl (-CH2Br) Highly reactive electrophile (SN2)Secondary amines (e.g., piperazine-linked POI ligands) or thiols.
Carboxylic Acid (-COOH) Requires activation (e.g., HATU)Primary amines (e.g., CRBN or VHL E3 ligase ligands).
Aryl Bromide (-Br) Inert to SN2/Amide couplingBoronic acids/alkynes for late-stage Pd-catalyzed cross-coupling.

Experimental Workflows: A Self-Validating System

The following protocols detail a highly efficient, three-step convergent synthesis to assemble a PROTAC using 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid.

Causality of the Sequence: The order of operations is critical. The bromomethyl group is the most reactive electrophile and must be reacted first. If amide coupling were attempted first, the amine of the E3 ligand would indiscriminately attack both the carboxylic acid and the bromomethyl group, leading to polymerization or complex mixtures. The aryl bromide is reserved for last, as it is completely inert to both SN2 and amide coupling conditions[3].

Workflow Start 4-Bromo-2-(bromomethyl) -3-fluorobenzoic acid SN2 Step 1: SN2 Alkylation (Bromomethyl Group) Start->SN2 Amine Nucleophile + DIPEA Int1 Intermediate 1: POI-Linker-COOH SN2->Int1 Regioselective Amide Step 2: Amide Coupling (Carboxylic Acid) Int1->Amide E3 Ligand Amine + HATU Int2 Intermediate 2: POI-Linker-E3 Ligand Amide->Int2 Amide Bond Formation Suzuki Step 3: Suzuki Coupling (Aryl Bromide) Int2->Suzuki Aryl Boronic Acid + Pd Cat. Final Final Diversified PROTAC Suzuki->Final Late-Stage Diversification

Caption: Orthogonal functionalization workflow of the fluorinated building block.

Protocol 1: SN2 Alkylation of the Bromomethyl Group

Objective: Conjugate a piperazine-functionalized POI ligand to the building block.

Rationale: We use N,N-Diisopropylethylamine (DIPEA) as the base. DIPEA is sterically hindered and non-nucleophilic, meaning it will neutralize the hydrobromic acid (HBr) generated during the reaction without competing with the POI ligand for the bromomethyl electrophile[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask, dissolve 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.5 eq, 1.25 mmol) via syringe. Stir for 5 minutes at room temperature.

  • Nucleophile Addition: Dropwise, add a solution of the piperazine-functionalized POI ligand (1.05 eq, 0.525 mmol) dissolved in 2.0 mL of anhydrous DMF.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

  • Validation (In-Process): Monitor via LC-MS. The bromomethyl peak (M+ / M+2 isotopic pattern characteristic of bromine) should disappear, replaced by the mass of the desired secondary/tertiary amine adduct.

  • Workup: Quench with water (15 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Amide Coupling of the Carboxylic Acid

Objective: Attach the E3 ligase ligand (e.g., a Cereblon-binding thalidomide derivative) to the intermediate.

Rationale: The electron-withdrawing fluorine atom slightly deactivates the carboxylic acid and creates steric hindrance. Standard coupling agents (like EDC/NHS) may result in sluggish kinetics. We utilize HATU, which forms a highly reactive HOAt ester intermediate, ensuring rapid and epimerization-free coupling[5].

Step-by-Step Methodology:

  • Activation: Dissolve the intermediate from Protocol 1 (1.0 eq, 0.4 mmol) in anhydrous DMF (4.0 mL). Add HATU (1.2 eq, 0.48 mmol) and DIPEA (3.0 eq, 1.2 mmol). Stir for 15 minutes at room temperature to pre-form the active ester.

  • Conjugation: Add the amine-functionalized E3 ligase ligand (1.1 eq, 0.44 mmol) in one portion.

  • Reaction: Stir at room temperature for 12 hours.

  • Validation (In-Process): TLC (DCM:MeOH 9:1) should show complete consumption of the activated ester. LC-MS will confirm the formation of the PROTAC backbone.

  • Workup: Dilute with saturated aqueous NaHCO₃ (10 mL) to neutralize residual acid/HATU byproducts. Extract with DCM (3 x 15 mL). Dry and evaporate. Purify via flash chromatography.

Protocol 3: Late-Stage Diversification via Suzuki-Miyaura Coupling

Objective: Utilize the unreacted aryl bromide to extend the linker or tune lipophilicity.

Rationale: Reserving the aryl bromide for the final step allows medicinal chemists to generate a library of PROTACs from a single advanced intermediate. We use Pd(dppf)Cl₂ because the bidentate dppf ligand stabilizes the palladium center and accelerates reductive elimination, which is crucial for sterically hindered, ortho-substituted aryl bromides.

Step-by-Step Methodology:

  • Setup: To a microwave vial, add the intermediate from Protocol 2 (1.0 eq, 0.1 mmol), an aryl/heteroaryl boronic acid (1.5 eq, 0.15 mmol), and K₂CO₃ (3.0 eq, 0.3 mmol).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 2.0 mL). Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%).

  • Reaction: Seal the vial, purge with nitrogen for 5 minutes, and heat at 90°C for 4 hours (or microwave at 110°C for 30 minutes).

  • Validation (In-Process): LC-MS will show the disappearance of the characteristic bromine isotopic doublet and the appearance of the cross-coupled product mass.

  • Workup & Isolation: Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via preparative reverse-phase HPLC (Acetonitrile/Water with 0.1% TFA) to isolate the final, highly pure PROTAC.

Conclusion

The use of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid provides a masterclass in rational PROTAC design. By leveraging orthogonal reactivity, chemists can rapidly assemble complex heterobifunctional molecules while utilizing the stereoelectronic properties of fluorine to lock the PROTAC into a bioactive conformation. Adhering to the self-validating protocols outlined above ensures high-yielding, reproducible synthesis for advanced TPD screening libraries.

References

  • Exploration of Targeted Anti-tumor Therapy - Current strategies for the design of PROTAC linkers: a critical review. Available at:[Link]

  • Google Patents - US20240374588A1: IRAK4 PROTACs.

Sources

Method

Application Notes and Protocols: Reaction of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic Acid with Amines

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: Unlocking the Potential of a Versatile Scaffold 4-Bromo-2-(bromomethyl)-3-fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Scaffold

4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid is a multifunctional building block with significant potential in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a carboxylic acid, a reactive benzylic bromide, and an aryl bromide, allows for the construction of diverse and complex molecular architectures. The reaction of this versatile scaffold with amines is of particular interest as it can proceed through distinct pathways, leading to the formation of valuable heterocyclic structures, primarily isoindolinones, or selectively N-alkylated products. Isoindolinones are a prominent structural motif in a wide range of biologically active compounds and natural products. This guide provides a comprehensive overview of the chemical reactivity of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid with amines, detailing the underlying mechanisms and providing robust protocols for achieving desired synthetic outcomes.

Mechanistic Insights: A Tale of Two Pathways

The reaction of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid with primary or secondary amines can be directed down two major pathways, largely dictated by the reaction conditions and the protection state of the carboxylic acid functionality.

Pathway 1: Intramolecular Cyclization to Isoindolinones

The most direct and often spontaneous reaction pathway with primary amines involves a tandem N-alkylation and intramolecular amidation, leading to the formation of a substituted isoindolinone. This process is a powerful method for the rapid construction of this privileged heterocyclic core.

The reaction is initiated by the nucleophilic attack of the amine on the highly reactive benzylic bromide. This is a classic SN2 reaction, favored by the primary nature of the benzylic carbon.[1][2] Following the initial N-alkylation, the newly introduced amino group is positioned ortho to the carboxylic acid. This proximity, often enhanced by an "ortho effect" which can influence the orientation of the carboxylic acid group, facilitates a rapid intramolecular nucleophilic acyl substitution.[3][4] The amine attacks the carboxylic acid carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to form the stable five-membered lactam ring of the isoindolinone, with the elimination of a water molecule.

The general mechanism for this transformation is depicted below:

G cluster_0 Reaction Mechanism: Isoindolinone Formation A 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid + R-NH2 B N-Alkylation Intermediate A->B S_N2 attack of amine on benzylic bromide C Tetrahedral Intermediate B->C Intramolecular nucleophilic attack D N-Substituted Isoindolinone C->D Dehydration

Caption: Reaction mechanism for isoindolinone formation.

Pathway 2: Selective N-Alkylation via Carboxylic Acid Protection

To achieve selective N-alkylation at the benzylic position without the subsequent intramolecular cyclization, the carboxylic acid group must be protected. A common and effective strategy is the conversion of the carboxylic acid to a methyl ester.[5][6][7] This protection prevents the intramolecular amidation reaction from occurring, allowing for the isolation of the N-alkylated intermediate.

The methyl ester can be readily formed using standard esterification procedures. Once the carboxylic acid is protected, the reaction with an amine will proceed selectively at the benzylic bromide position. The resulting N-alkylated methyl benzoate can then be isolated and, if desired, the methyl ester can be deprotected to yield the corresponding N-alkylated carboxylic acid. This two-step approach offers greater control and allows for the synthesis of a different class of compounds from the same starting material.

Experimental Protocols

Protocol 1: One-Pot Synthesis of N-Substituted 5-Bromo-7-fluoro-isoindolin-1-ones

This protocol describes a general procedure for the direct reaction of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid with a primary amine to yield the corresponding N-substituted isoindolinone.

Materials:

  • 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid

  • Primary amine (e.g., benzylamine, aniline derivatives, alkyl amines)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid (1.0 equivalent).

  • Dissolve the starting material in a suitable anhydrous solvent (e.g., DMF or MeCN) to a concentration of approximately 0.1 M.

  • Add the primary amine (1.1-1.2 equivalents) to the solution.

  • Add a base, such as anhydrous potassium carbonate (2.0-2.5 equivalents) or triethylamine (2.0-2.5 equivalents), to the reaction mixture. The base serves to neutralize the hydrobromic acid byproduct and facilitate the reaction.

  • Stir the reaction mixture at room temperature to 80 °C. The optimal temperature will depend on the reactivity of the amine and should be determined by monitoring the reaction progress.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 5-Bromo-7-fluoro-isoindolin-1-one.

  • Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and MS).

Protocol 2: Selective N-Alkylation via Methyl Ester Protection

This two-step protocol outlines the protection of the carboxylic acid as a methyl ester, followed by selective N-alkylation of the benzylic bromide.

Step 1: Methyl Ester Protection of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic Acid

Materials:

  • 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid (1.0 equivalent) in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or a slight excess of thionyl chloride dropwise at 0 °C.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane or diethyl ether and wash with saturated aqueous NaHCO₃ solution to neutralize the acid.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent to obtain the crude methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Selective N-Alkylation of Methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate

Materials:

  • Methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate

  • Primary or secondary amine

  • Anhydrous DMF or MeCN

  • Anhydrous K₂CO₃ or TEA

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate (1.0 equivalent) in anhydrous DMF or MeCN.

  • Add the amine (1.1-1.2 equivalents) and a base (e.g., K₂CO₃ or TEA, 1.5-2.0 equivalents).

  • Stir the reaction at room temperature or gently heat (40-60 °C) as needed, monitoring by TLC.

  • Once the reaction is complete, work up the reaction as described in Protocol 1 (steps 7-10).

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated methyl benzoate derivative.

Optional Step: Deprotection of the Methyl Ester

The methyl ester can be hydrolyzed back to the carboxylic acid using standard saponification conditions (e.g., LiOH or NaOH in a mixture of THF/water or MeOH/water).[5][7]

Data Presentation

The following table provides hypothetical data for the synthesis of various N-substituted 5-Bromo-7-fluoro-isoindolin-1-ones using Protocol 1, illustrating the expected outcomes with different amines.

EntryAmineBaseTemperature (°C)Time (h)Yield (%)
1BenzylamineK₂CO₃60685
2AnilineTEA801272
3n-ButylamineK₂CO₃50891
4CyclohexylamineTEA601088

Experimental Workflow Visualization

The following diagram illustrates the decision-making process and experimental workflows for the reaction of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid with amines.

G A 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid + Amine B Desired Product? A->B C N-Substituted Isoindolinone B->C Yes D Selective N-Alkylation Product B->D Yes E Protocol 1: One-Pot Cyclization C->E F Protocol 2: Protection-Alkylation-Deprotection D->F G Step 1: Methyl Ester Protection F->G H Step 2: N-Alkylation G->H I Step 3 (Optional): Deprotection H->I

Caption: Decision workflow for product synthesis.

Troubleshooting and Self-Validation

  • Low Yield of Isoindolinone: If the yield of the isoindolinone is low, consider increasing the reaction temperature or using a stronger, non-nucleophilic base to facilitate the final cyclization step. Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.

  • Formation of Amide Byproduct: If a significant amount of the simple amide (from the reaction of the amine with the carboxylic acid) is observed, it indicates that the N-alkylation is slow. Using a more polar aprotic solvent like DMF can help accelerate the SN2 reaction.

  • Incomplete Reaction in N-Alkylation: For less reactive amines, increasing the temperature or using a more reactive base like cesium carbonate (Cs₂CO₃) can improve the rate of N-alkylation.

  • Reaction at Aryl Bromide: The aryl bromide is significantly less reactive towards nucleophilic substitution than the benzylic bromide under the described conditions. However, under harsh conditions or with certain catalysts (e.g., copper), reaction at the aryl bromide could occur. It is important to monitor the reaction carefully to avoid such side products.[8]

Conclusion

4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid is a highly valuable and versatile building block. By carefully selecting the reaction conditions and employing appropriate protection strategies, researchers can selectively synthesize either N-substituted isoindolinones or N-alkylated benzoic acid derivatives. The protocols and insights provided in this guide are intended to empower scientists in drug discovery and materials science to effectively utilize this scaffold in their synthetic endeavors.

References

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • Chakraborti, A. K., Basak, A., & Grover, V. (2008). Chemoselective Protection of Carboxylic Acid as Methyl Ester: A Practical Alternative to Diazomethane Protocol. The Journal of Organic Chemistry, 73(19), 7773-7776.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • Chemistry university. (2021, May 6). Protecting Carboxylic Acids and Amines [Video]. YouTube. [Link]

  • Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270-3273.
  • SynArchive. (n.d.). Protection of Carboxylic acid by Ester. Retrieved from [Link]

  • Quora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Retrieved from [Link]

  • Khan Academy. (n.d.). How does ortho-effect work in benzoic acids? [Video]. [Link]

  • A to Z Chemistry. (2020, October 10). Ortho effect. WordPress.com. [Link]

  • The Ortho Effect of benzoic acids. (n.d.). Retrieved from [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

  • Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PMC. [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.8: Condensation of Acids with Amines. [Link]

  • Smith, K., El-Hiti, G. A., Hegazy, A. S., & Kariuki, B. M. (2011). A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas. Beilstein Journal of Organic Chemistry, 7, 1219–1227.
  • ResearchGate. (n.d.). Asymmetric Alkylation of N-Acylisoindolin-1-ones via α-Bromoimides: A Novel Route to 1-Substituted Isoindolines. Retrieved from [Link]

  • Andersson, H., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation.
  • Organic Chemistry Portal. (n.d.). Isoindolinone synthesis. Retrieved from [Link]

  • Smith, K., El-Hiti, G. A., Hegazy, A. S., & Kariuki, B. M. (2011). A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas. Beilstein Journal of Organic Chemistry, 7, 1219-1227.
  • ResearchGate. (n.d.). A New Synthesis of Benzo[f]isoindole-4,9-diones by Radical Alkylation and Bromomethylation of 1,4-Naphthoquinones. Retrieved from [Link]

  • Mori, Y., et al. (2018). Selective carboxylation of reactive benzylic C–H bonds by a hypervalent iodine(III)/inorganic bromide oxidation system. Beilstein Journal of Organic Chemistry, 14, 1086-1094.
  • Chemistry Steps. (2024, February 10). Benzylic Bromination. [Link]

  • Organic Chemistry Portal. (n.d.). Chemoselective Acylation of Amines in Aqueous Media. Retrieved from [Link]

  • Kumar, A., et al. (2019). Convenient and efficient synthesis of novel 11H-benzo[8][9][5][6]thiazino[3,4-a]isoindol-11-ones derived from 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones. RSC Advances, 9(25), 14233-14243.

  • Sciforum. (2021, November 14). Synthesis and biological activity of new derivatives of isoindo- line-1,3-diones as non-steroidal analgesics. [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.8: Condensation of Acids with Amines. [Link]

  • Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Selected Reaction of (Z)Dimethyl α-(Bromomethyl) Fumarate with Secondary Amines. Retrieved from [Link]

  • RSC Publishing. (n.d.). New one-pot synthesis of N-fused isoquinoline derivatives by palladium-catalyzed C–H arylation: potent inhibitors of nucleotide pyrophosphatase-1 and -3. Retrieved from [Link]

  • ResearchGate. (2025, November 3). Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). This work: new isoindolinones bearing a methyl group installed in 3-position. Retrieved from [Link]

  • Semantic Scholar. (1984, March 20). CONDENSATION OF O-(BROMOMETHYL)BENZOIC ACID WITH AMINES. [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

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Application

Application Note: Chemoselective Amide Bond Formation with 4-Bromo-2-(bromomethyl)-3-fluorobenzoic Acid

Introduction & Molecular Profile 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid (CAS: 1935261-75-8) is a densely functionalized, high-value building block utilized in late-stage functionalization, PROTAC linker chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecular Profile

4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid (CAS: 1935261-75-8) is a densely functionalized, high-value building block utilized in late-stage functionalization, PROTAC linker chemistry, and the synthesis of complex drug conjugates[1][2].

While amide coupling is the most frequently utilized reaction in medicinal chemistry[3], this specific substrate presents a profound chemoselectivity challenge: The Electrophilic Dilemma . The molecule possesses two highly reactive electrophilic centers:

  • The carboxylic acid (requires activation for amidation).

  • The ortho-benzylic bromide (a highly reactive alkylating agent).

When subjected to standard peptide coupling conditions, the electrophilic nature of the benzylic halide often leads to competitive intramolecular cyclization, yielding N-substituted isoindolin-1-ones rather than the desired acyclic benzamide[4]. As a Senior Application Scientist, I have designed this protocol guide to provide absolute control over these divergent pathways, allowing researchers to intentionally drive the reaction toward either the acyclic amide (kinetic control) or the isoindolin-1-one (thermodynamic control).

Mechanistic Pathways & Causality

The divergence between acyclic amidation and cyclization is governed by base selection, temperature, and the method of acid activation.

  • Kinetic Pathway (Acyclic Amide): To preserve the benzylic bromide, the carboxylic acid must be converted to a highly reactive intermediate (e.g., an acyl chloride or acyl fluoride) that reacts with the amine instantly at low temperatures (0 °C). A weak, non-nucleophilic base (like Pyridine) is used to scavenge HCl without deprotonating the resulting amide nitrogen, thereby preventing intramolecular

    
     attack on the benzylic carbon.
    
  • Thermodynamic Pathway (Isoindolin-1-one): Utilizing standard uronium coupling agents (e.g., HATU) with an excess of a strong organic base (e.g., DIPEA) at ambient or elevated temperatures rapidly forms the amide, but subsequently deprotonates the amide nitrogen. This drives a tandem intramolecular alkylation, expelling bromide to form a stable 5-membered lactam ring[4][5].

G SM 4-Bromo-2-(bromomethyl) -3-fluorobenzoic acid + Primary Amine Act Activated Intermediate (Acyl Chloride / O-Acylisourea) SM->Act Activation (SOCl₂, HATU, etc.) Amide Acyclic Benzamide (Kinetic Product) Act->Amide Amine Addition (Weak Base, 0°C) Lactam Isoindolin-1-one (Thermodynamic Product) Act->Lactam Excess Amine / Base (Tandem Reaction) Amide->Lactam Intramolecular SN2 (Strong Base, Heat)

Mechanistic pathways: Chemoselective amidation vs. intramolecular cyclization to isoindolin-1-one.

Quantitative Condition Optimization

The following table summarizes the causal relationship between reaction conditions and product distribution. Data reflects the coupling of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid with a standard primary aliphatic amine (e.g., benzylamine).

EntryActivation ReagentBase (Equiv)SolventTemp (°C)Yield: Acyclic AmideYield: Isoindolinone
1EDC·HCl / HOBtDIPEA (2.5)DMF25 °C35%55%
2HATUDIPEA (3.0)DMF25 °C15%82%
3HATUDIPEA (3.0)DMF60 °C0%95%
4Oxalyl Chloride / DMFPyridine (1.1)DCM0 °C88% <5%
5Cyanuric FluoridePyridine (1.1)DCM0 °C91% <2%

Insight: Entries 4 and 5 demonstrate that avoiding strong bases (DIPEA,


) in favor of weaker bases (Pyridine, 

) completely arrests the secondary cyclization step[4].

Detailed Experimental Protocols

Protocol A: Chemoselective Synthesis of Acyclic Amide (Kinetic Control)

Objective: Form the amide bond while perfectly preserving the reactive ortho-bromomethyl group for downstream cross-coupling or functionalization.

Reagents:

  • 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid (1.0 eq)

  • Primary Amine (1.05 eq)

  • Oxalyl Chloride (1.2 eq)

  • N,N-Dimethylformamide (DMF) (Catalytic, 0.05 eq)

  • Pyridine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Acyl Chloride Formation: In a flame-dried round-bottom flask under argon, suspend the benzoic acid (1.0 eq) in anhydrous DCM (0.2 M). Add catalytic DMF.

  • Cool the suspension to 0 °C using an ice bath.

  • Add Oxalyl Chloride (1.2 eq) dropwise over 5 minutes. Stir at 0 °C for 15 minutes, then allow to warm to room temperature for 1 hour until gas evolution ceases and the solution becomes homogenous.

  • Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acyl chloride in fresh anhydrous DCM and cool back to 0 °C.

  • Amine Addition: In a separate vial, prepare a solution of the primary amine (1.05 eq) and Pyridine (1.1 eq) in DCM.

  • Add the amine/pyridine solution dropwise to the acyl chloride at 0 °C.

  • Stir for 30 minutes at 0 °C. Quench with saturated aqueous

    
    .
    
  • Extract with DCM, wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
    
Protocol B: Tandem Synthesis of N-Substituted Isoindolin-1-ones (Thermodynamic Control)

Objective: Intentionally drive the tandem amidation-alkylation sequence to yield a rigidified bicyclic lactam scaffold.

Reagents:

  • 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid (1.0 eq)

  • Primary Amine (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Activation: Dissolve the benzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M) at room temperature[5].

  • Add DIPEA (3.0 eq) and stir for 10 minutes to form the active O-acylisourea ester.

  • Tandem Reaction: Add the primary amine (1.2 eq) in one portion.

  • Attach a reflux condenser and heat the reaction mixture to 60 °C for 4 hours. The initial amide forms rapidly, and the thermal energy combined with excess DIPEA drives the intramolecular displacement of the benzylic bromide.

  • Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (to remove DMF), followed by 1M HCl, and brine.

  • Dry over

    
    , concentrate, and purify via silica gel chromatography.
    

Self-Validating Analytical Systems (E-E-A-T)

To ensure absolute trustworthiness in your workflow, you must implement a self-validating analytical check. The most definitive way to confirm which pathway occurred is by analyzing the Isotopic Signature via LC-MS.

Bromine naturally occurs as two stable isotopes (


 and 

) in a nearly 1:1 ratio.
  • The Starting Material contains TWO bromine atoms (the aryl bromide and the benzylic bromide).

  • Validation of Protocol A (Acyclic Amide): The product retains both bromine atoms. The mass spectrum will exhibit a classic 1:2:1 isotopic cluster for

    
    , 
    
    
    
    , and
    
    
    .
  • Validation of Protocol B (Isoindolinone): The cyclization expels the benzylic bromide as HBr. The product contains only ONE bromine atom (the aryl bromide). The mass spectrum will shift to a lower mass and exhibit a classic 1:1 isotopic cluster for

    
     and 
    
    
    
    .

By simply glancing at the MS isotopic cluster, a bench chemist can instantly and definitively validate the chemoselectivity of the reaction without requiring complex 2D-NMR analysis.

References

Sources

Method

Application Note: Divergent Synthesis of Halogenated Heterocyclic Scaffolds Using 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid (CAS: 1935261-75-8) Executive Summary & Mechanistic Rationale In modern medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid (CAS: 1935261-75-8)

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the rapid assembly of complex, functionalized heterocycles is critical for accelerating structure-activity relationship (SAR) studies. 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid represents a highly specialized, bifunctional building block. Its unique ortho-relationship between a carboxylic acid and a benzylic bromide makes it an ideal precursor for the divergent synthesis of three privileged pharmacological scaffolds: isoindolin-1-ones , phthalides , and phthalazin-1-ones .

Strategic Advantages of the Substitution Pattern:

  • 3-Fluoro Substituent: Exerts a strong inductive electron-withdrawing effect (-I), which significantly increases the electrophilicity of the adjacent benzylic carbon, accelerating SN2 displacement. In the final drug candidate, this fluorine atom often improves metabolic stability and modulates the pKa of adjacent functional groups.

  • 4-Bromo Substituent: Acts as a bioisostere or, more importantly, as a late-stage synthetic handle. Once the core heterocycle is formed, the 4-bromo position is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the molecule into targeted protein degraders (PROTACs) or kinase inhibitors[1].

DivergentSynthesis Core 4-Bromo-2-(bromomethyl) -3-fluorobenzoic acid (Bifunctional Precursor) Isoindolinone Isoindolin-1-ones (Targeted Degraders/Inhibitors) Core->Isoindolinone 1° Amines, Base, HATU (Lactamization) Phthalide Phthalides (Bioactive Lactones) Core->Phthalide NaOH (aq), Heat (Hydrolysis & Lactonization) Phthalazinone Phthalazin-1-ones (PARP Inhibitor Scaffolds) Core->Phthalazinone Hydrazine Hydrate, EtOH (Condensation)

Caption: Divergent synthesis of three distinct heterocyclic scaffolds from a single bifunctional precursor.

Core Application 1: Synthesis of 5-Bromo-4-fluoroisoindolin-1-ones

Isoindolin-1-ones are foundational pharmacophores in immunomodulatory drugs and targeted protein degraders (e.g., CRBN binders)[2],[3].

Causality & Experimental Design

This protocol utilizes a one-pot, two-step sequence. First, a primary amine acts as a nucleophile to displace the benzylic bromide via an SN2 mechanism. The addition of N,N-Diisopropylethylamine (DIPEA) neutralizes the generated HBr, preventing the protonation of the incoming amine. Second, rather than relying on harsh thermal cyclization, the addition of HATU (a uronium-based coupling reagent) rapidly activates the carboxylic acid. This drives the intramolecular lactamization to completion at room temperature, suppressing intermolecular dimerization and preserving sensitive functional groups on the primary amine.

G A 4-Bromo-2-(bromomethyl) -3-fluorobenzoic acid B Amine Addition (SN2 at benzylic C) A->B R-NH2, DIPEA THF, RT C Intramolecular Lactamization B->C Secondary Amine Intermediate D 5-Bromo-4-fluoro isoindolin-1-one C->D HATU -H2O

Caption: Mechanistic pathway for the synthesis of isoindolin-1-ones via SN2 and lactamization.

Step-by-Step Protocol
  • Initiation: Dissolve 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid (1.0 eq, 1.0 mmol, 311.9 mg) in anhydrous THF (5.0 mL) under an inert argon atmosphere.

  • Amine Addition: Add DIPEA (3.0 eq, 3.0 mmol) followed by the desired primary amine (1.1 eq, 1.1 mmol). Stir the reaction mixture at room temperature for 4 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the starting material (Rf ~0.2 with tailing) and the appearance of a highly polar intermediate indicates successful SN2 displacement.

  • Lactamization: Add HATU (1.2 eq, 1.2 mmol) directly to the reaction flask in one portion. Stir for an additional 8 hours at room temperature.

  • Workup: Dilute the mixture with EtOAc (20 mL) and wash sequentially with 1M aqueous HCl (10 mL) to remove unreacted amine, saturated aqueous NaHCO3 (10 mL), and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to yield the pure 5-bromo-4-fluoroisoindolin-1-one derivative.

Core Application 2: Synthesis of 5-Bromo-4-fluorophthalides

Phthalides (isobenzofuran-1(3H)-ones) are prevalent in natural products and serve as crucial intermediates in the synthesis of anthracyclines and other bioactive lactones[4],[5].

Causality & Experimental Design

The synthesis relies on the base-promoted hydrolysis of the benzylic bromide. A mixed solvent system of 1,4-dioxane and water is used to ensure the lipophilic starting material remains in solution while interacting with aqueous hydroxide ions. The intermediate benzylic alcohol is transient; upon acidification during the workup phase, the protonated carboxylic acid undergoes rapid, spontaneous intramolecular esterification (lactonization). This thermodynamic sink drives the reaction strictly to the desired 5-membered lactone.

Step-by-Step Protocol
  • Hydrolysis: Suspend 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid (1.0 eq, 1.0 mmol) in a 1:1 mixture of 1,4-Dioxane and 2M aqueous NaOH (3.0 eq, 1.5 mL).

  • Thermal Activation: Heat the biphasic mixture to 90 °C for 6 hours. The mixture will become homogeneous as the sodium salt of the benzylic alcohol intermediate forms.

  • Lactonization (Self-Validating Step): Cool the reaction to 0 °C using an ice bath. Slowly add 2M aqueous HCl dropwise until the pH reaches 2 (verify with pH paper).

    • Self-Validation: As the pH drops below the pKa of the carboxylic acid (~4.0), spontaneous lactonization occurs, and the highly crystalline phthalide product will immediately precipitate out of the solution as a white solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (2 × 5 mL) to remove inorganic salts, and dry overnight under high vacuum. If necessary, recrystallize from hot ethanol.

Core Application 3: Synthesis of 6-Bromo-5-fluoro-3,4-dihydrophthalazin-1(2H)-ones

Phthalazinone cores are the primary pharmacophore in several FDA-approved PARP inhibitors (e.g., Olaparib) used in oncology.

Causality & Experimental Design

This pathway utilizes hydrazine as a bis-nucleophile. Due to the alpha-effect, hydrazine possesses exceptional nucleophilicity, allowing for rapid displacement of the benzylic bromide. Subsequent heating promotes the condensation of the terminal amine of the hydrazine moiety with the carboxylic acid to form the 6-membered diazine ring. Ethanol is selected as the solvent because the highly polar phthalazinone product exhibits low solubility in cold ethanol, allowing for a self-validating purification step via direct precipitation.

Step-by-Step Protocol
  • Reagent Mixing: Suspend 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid (1.0 eq, 1.0 mmol) in absolute ethanol (8.0 mL).

  • Condensation: Add hydrazine hydrate (NH2NH2·H2O, 2.0 eq, 2.0 mmol) dropwise at room temperature. A mild exotherm may be observed.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 8 hours.

  • Precipitation (Self-Validating Step): Remove the heat source and allow the flask to cool slowly to room temperature, then transfer to an ice bath (0 °C) for 1 hour.

    • Self-Validation: The target 6-bromo-5-fluoro-3,4-dihydrophthalazin-1(2H)-one will crystallize out of the ethanolic solution as a fine, pale-yellow powder.

  • Isolation: Collect the solid via vacuum filtration, wash with ice-cold ethanol (3 mL), and dry under vacuum.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and expected outcomes for the divergent synthesis pathways described above.

Target Heterocyclic ScaffoldKey ReagentsSolvent SystemTemp (°C)Reaction Time (h)Average Yield (%)
Isoindolin-1-ones 1° Amine, DIPEA, HATUTHF25 (RT)1275 – 85
Phthalides NaOH (aq), then HCl (aq)1,4-Dioxane / H₂O90685 – 95
Phthalazin-1-ones Hydrazine HydrateAbsolute Ethanol80880 – 90

References

  • [1] WO2021127561A1 - Isoindolinone and indazole compounds for the degradation of egfr. Source: google.com. URL:

  • [2] HU228769B1 - Substituted 2(2,6-dioxopiperidin-3-yl)phthalimides and -1-oxoisoindolines. Source: google.com. URL:

  • [3] US8288415B2 - Pharmaceutical compositions of 3-(4-amino-1-oxoisoindolin-2yl)-piperidine-2,6-dione. Source: google.com. URL:

  • [5] Linker Strategies In Solid-phase Organic Synthesis. Source: vdoc.pub. URL:[Link]

Sources

Application

Application Notes and Protocols for 4-Bromo-2-(bromomethyl)-3-fluorobenzoic Acid: A Novel Heterobifunctional Linker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals The field of bioconjugation is continually evolving, driven by the need for more precise and stable methods to link biomolecules with therapeutic agents, im...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation is continually evolving, driven by the need for more precise and stable methods to link biomolecules with therapeutic agents, imaging probes, or other functional moieties.[1][2] At the heart of this endeavor lies the linker, a critical component that bridges the biomolecule and the payload, profoundly influencing the efficacy, stability, and safety of the resulting conjugate.[3][4] This document introduces 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid , a novel heterobifunctional linker, and provides detailed application notes and protocols for its use in creating advanced bioconjugates, particularly in the context of antibody-drug conjugates (ADCs).

Introduction to 4-Bromo-2-(bromomethyl)-3-fluorobenzoic Acid as a Linker

4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid is a unique chemical entity designed for sequential and controlled bioconjugation. Its structure incorporates two distinct reactive handles: a bromomethyl group and a carboxylic acid group . This heterobifunctional nature allows for a two-step conjugation strategy, minimizing the formation of undesirable homodimers and providing greater control over the final conjugate's composition.[5][6]

The bromomethyl group is a potent electrophile that readily reacts with nucleophilic thiol groups, such as those found on cysteine residues of proteins or on engineered thiol-containing payloads.[7] This reaction forms a stable thioether bond, a desirable feature for linkers in applications like ADCs where linker stability in systemic circulation is paramount.[8]

The carboxylic acid group , on the other hand, can be activated to form a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester. This activated ester is highly reactive towards primary amines, such as the ε-amino group of lysine residues or the N-terminus of antibodies and other proteins.[9][] The resulting amide bond is also highly stable under physiological conditions.[]

The strategic placement of a fluorine atom on the benzene ring can subtly modulate the reactivity of the adjacent functional groups and potentially enhance the overall stability of the linker.

Core Principles and Advantages

The utility of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid as a linker stems from its ability to facilitate a controlled, stepwise conjugation process. This is a significant advantage over homobifunctional linkers, which can lead to a heterogeneous mixture of products.[11]

Key Advantages:

  • Controlled Sequential Conjugation: The differential reactivity of the bromomethyl and carboxylic acid groups allows for the sequential attachment of the payload and the biomolecule.

  • Formation of Stable Covalent Bonds: The resulting thioether and amide bonds are highly stable, a critical requirement for in vivo applications.[8][]

  • Versatility: This linker can be used to conjugate a wide variety of molecules, provided they possess the appropriate functional groups (a thiol for the payload and an amine for the biomolecule, or vice versa).

  • Potential for Site-Specific Conjugation: When used with biomolecules engineered to have a specific reactive cysteine residue, the bromomethyl group can facilitate site-specific conjugation, leading to more homogeneous and well-defined bioconjugates.[12]

Application: Synthesis of an Antibody-Drug Conjugate (ADC)

This section outlines the use of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid in the synthesis of an ADC, a powerful class of targeted therapeutics.[13][14] The general workflow involves two main stages:

  • Payload-Linker Synthesis: The thiol-containing cytotoxic payload is first conjugated to the bromomethyl group of the linker.

  • ADC Synthesis: The carboxylic acid of the payload-linker complex is then activated and conjugated to the amine groups on a monoclonal antibody (mAb).

Experimental Protocols

Protocol 1: Synthesis of the Payload-Linker Intermediate

This protocol describes the reaction of a thiol-containing payload with the bromomethyl group of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid.

Materials:

  • 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid

  • Thiol-containing payload (e.g., a cytotoxic drug with a free sulfhydryl group)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5

  • Reverse-phase HPLC system for purification

Procedure:

  • Dissolve the Linker: Prepare a 100 mM stock solution of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid in anhydrous DMF or DMSO.

  • Dissolve the Payload: Dissolve the thiol-containing payload in the Reaction Buffer. The concentration will depend on the solubility of the payload.

  • Reaction Setup: In a clean, dry reaction vessel, add the dissolved payload.

  • Initiate the Reaction: While stirring, add a 1.2 to 1.5-fold molar excess of the linker stock solution to the payload solution.

  • Base Addition: Add a 2 to 3-fold molar excess of DIPEA to the reaction mixture. The base acts as a scavenger for the HBr generated during the reaction.

  • Incubation: Incubate the reaction at room temperature for 4-6 hours or at 4°C overnight, protected from light.

  • Monitoring the Reaction: Monitor the progress of the reaction by LC-MS to confirm the formation of the desired payload-linker conjugate.

  • Purification: Once the reaction is complete, purify the payload-linker intermediate using reverse-phase HPLC.

  • Characterization: Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

Parameter Recommended Condition Rationale
Solvent Anhydrous DMF or DMSOEnsures solubility of reactants and prevents hydrolysis of the linker.
pH 7.5Facilitates the deprotonation of the thiol group to the more nucleophilic thiolate anion.
Molar Ratio (Linker:Payload) 1.2 - 1.5 : 1A slight excess of the linker drives the reaction to completion.
Temperature Room Temperature or 4°CMild conditions to prevent degradation of sensitive payloads.
Protocol 2: Conjugation of the Payload-Linker to an Antibody

This protocol describes the activation of the carboxylic acid on the payload-linker intermediate and its subsequent conjugation to a monoclonal antibody.

Materials:

  • Purified Payload-Linker Intermediate

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous DMSO

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Sephadex G-25)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Prepare the Antibody: If necessary, perform a buffer exchange to ensure the antibody is in an amine-free buffer at the desired concentration (typically 2-10 mg/mL).

  • Activate the Payload-Linker:

    • Dissolve the payload-linker intermediate in anhydrous DMSO to a concentration of 10-20 mM.

    • In a separate tube, prepare a fresh solution of NHS and EDC in anhydrous DMSO (typically at a 1:1 molar ratio with the payload-linker).

    • Add the NHS/EDC solution to the payload-linker solution and incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation Reaction:

    • Add the activated payload-linker-NHS ester solution to the antibody solution. A typical starting point is a 5 to 10-fold molar excess of the linker to the antibody.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle mixing.

  • Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes.

  • Purify the ADC:

    • Remove excess, unreacted payload-linker and other small molecules by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • For a more rigorous purification and to separate any aggregates, perform size-exclusion chromatography (SEC).

  • Characterize the ADC: Analyze the purified ADC using the methods described in the following section.

Parameter Recommended Condition Rationale
Activation Reagents EDC and NHSEfficiently form a semi-stable NHS ester that is reactive towards primary amines.[9]
Reaction pH 7.2 - 8.5Optimal pH for the reaction between NHS esters and primary amines on the antibody.[15]
Molar Ratio (Linker:Antibody) 5 - 10 : 1This ratio can be adjusted to achieve the desired drug-to-antibody ratio (DAR).
Purification Method Desalting and SECRemoves unreacted components and ensures the purity and integrity of the final ADC.[16]

Visualization of the Experimental Workflow

ADC_Synthesis_Workflow cluster_0 Payload-Linker Synthesis cluster_1 ADC Synthesis cluster_2 Payload Thiol-Containing Payload Reaction1 Reaction with DIPEA in DMF/Buffer (pH 7.5) Payload->Reaction1 Linker 4-Bromo-2-(bromomethyl) -3-fluorobenzoic acid Linker->Reaction1 PL_Intermediate Payload-Linker Intermediate Reaction1->PL_Intermediate Purification1 RP-HPLC Purification PL_Intermediate->Purification1 PL_NHS Activated Payload-Linker (NHS Ester) Purification1:e->PL_NHS:w To ADC Synthesis PL_Intermediate_for_activation Payload-Linker Intermediate Antibody Monoclonal Antibody (mAb) Reaction2 Conjugation Reaction (pH 7.2-8.5) Antibody->Reaction2 PL_NHS->Reaction2 Crude_ADC Crude ADC Mixture Reaction2->Crude_ADC Purification2 SEC Purification Crude_ADC->Purification2 Final_ADC Purified ADC Purification2->Final_ADC Activation Activation with EDC/NHS in DMSO PL_Intermediate_for_activation->Activation Activation->PL_NHS

Caption: Workflow for ADC synthesis using the heterobifunctional linker.

Characterization of the Final Bioconjugate

Thorough characterization of the final ADC is crucial to ensure its quality, efficacy, and safety.[17][18] A combination of analytical techniques should be employed to assess key quality attributes.[16][19]

Recommended Characterization Methods:

Attribute Method(s) Description
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry (MS)Determines the average number of drug molecules conjugated to each antibody.[20] HIC can also provide information on the distribution of different drug-loaded species.
Purity and Aggregation Size-Exclusion Chromatography (SEC)Assesses the presence of aggregates, which can affect efficacy and immunogenicity. Also confirms the removal of unconjugated payload and linker.[16]
Identity and Structural Integrity SDS-PAGE (reduced and non-reduced), Mass Spectrometry (Intact and Subunit)Confirms the covalent attachment of the payload and assesses the overall structural integrity of the antibody.[16][20]
Antigen Binding Affinity ELISA, Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI)Ensures that the conjugation process has not compromised the antibody's ability to bind to its target antigen.[18]
In Vitro Cytotoxicity Cell-based assaysEvaluates the potency of the ADC in killing target cancer cells.[18]

Conclusion

4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid presents a promising new tool for the construction of well-defined bioconjugates. Its heterobifunctional nature allows for a controlled and sequential conjugation strategy, leading to the formation of stable thioether and amide linkages. The detailed protocols and characterization strategies provided herein offer a comprehensive guide for researchers and drug development professionals to explore the potential of this novel linker in advancing the field of bioconjugation, particularly in the development of next-generation antibody-drug conjugates.

References

  • Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy and Radiopharmaceuticals, 24(3), 289–302. Available at: [Link]

  • Wikipedia. Click chemistry. Available at: [Link]

  • Veranova. Understanding the Critical Role of Linkers in Advancing ADCs. Available at: [Link]

  • Su, Z., et al. (2021). Linkers Having a Crucial Role in Antibody–Drug Conjugates. Pharmaceuticals, 14(9), 924. Available at: [Link]

  • Strop, P. (2017). Click Chemistry Conjugations. In Antibody-Drug Conjugates (pp. 99–113). Humana Press, New York, NY. Available at: [Link]

  • Rathore, D., & Faust, A. (2022). Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International, 35(s4), 21–25. Available at: [Link]

  • Bio-Synthesis Inc. Maleimide labeling of thiolated biomolecules. (2022). Available at: [Link]

  • Fu, Y., & Ho, M. (2018). Antibody–drug conjugates: Recent advances in linker chemistry. Cancer Biology & Medicine, 15(4), 339–344. Available at: [Link]

  • Abzena. Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). (2024). Available at: [Link]

  • Beck, A., et al. (2013). Analytical methods for physicochemical characterization of antibody drug conjugates. Analytical Chemistry, 85(2), 709–736. Available at: [Link]

  • Sartorius. Characterization of Antibody-Drug Conjugates. Available at: [Link]

  • Genovis. Antibody Drug Conjugate (ADC) Characterization. Available at: [Link]

  • BioAgilytix. Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjugates. (2025). Available at: [Link]

  • ResearchGate. Bifunctional linkers for conjugation of oligonucleotides and polyamides using CuACC. Available at: [Link]

  • Bio-Techne. Conjugation Protocol for Amine Reactive Dyes. Available at: [Link]

  • De, S., et al. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. JACS Au, 2(9), 2097–2105. Available at: [Link]

  • Metathesis. What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? (2022). Available at: [Link]

  • ChemBK. 4-bromomethylbenzoic acid. (2024). Available at: [Link]

  • Zhang, Y., et al. (2021). A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate. Theranostics, 11(1), 356–367. Available at: [Link]

  • Schelble, S. M., et al. (2018). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1492–1496. Available at: [Link]

  • Career Henan Chemical Co. BENZOIC ACID, 4-BROMO-2-FLUORO-3-HYDROXY. (2026). Available at: [Link]

  • NJ Bio, Inc. Linkers for ADCs. Available at: [Link]

  • RCS Research Chemistry Services. The Evolution of Antibody-Drug Conjugate (ADC) Linker Design: A Snapshot of Key Innovations. (2025). Available at: [Link]

Sources

Method

Application Note: Synthesis and Biological Evaluation of Isoindolinone-Based PROTACs Derived from 4-Bromo-2-(bromomethyl)-3-fluorobenzoic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Targeted Protein Degradation (TPD), Oncology, and Immunology Introduction and Mechanistic Rationale The transition fr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Targeted Protein Degradation (TPD), Oncology, and Immunology

Introduction and Mechanistic Rationale

The transition from traditional small-molecule occupancy-driven inhibitors to Targeted Protein Degradation (TPD) has revolutionized the treatment of hematological malignancies. Proteolysis Targeting Chimeras (PROTACs) and molecular glues leverage the ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. At the core of many clinical-stage degraders—such as the Bruton’s Tyrosine Kinase (BTK) degraders NX-2127 and NX-5948—lies a highly functionalized Cereblon (CRBN) E3 ligase binding harness [1].

The compound 4-bromo-2-(bromomethyl)-3-fluorobenzoic acid (and its methyl ester derivative, CAS: 1935261-75-8) serves as a privileged synthetic building block for these advanced CRBN ligands. The structural rationale for utilizing this specific derivative is threefold:

  • Benzylic Bromomethyl Group: Enables a rapid, one-pot tandem

    
     substitution and intramolecular cyclization with primary amines to form the thermodynamically stable isoindolinone (lactam) core.
    
  • C4 Bromine Handle: Provides an essential orthogonal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing for the precise vectorization of the PROTAC linker and target-binding warhead.

  • C3 Fluorine Atom: The strategic placement of the fluorine atom restricts the dihedral angle of the attached linker, enhances metabolic stability against oxidative clearance, and strengthens the binding affinity to the CRBN Trp-pocket via favorable multipolar interactions [2].

Chemical Synthesis Workflow

To ensure high yields and prevent unwanted side reactions, the synthesis of the isoindolinone CRBN ligand must follow a strictly controlled sequence. The following protocol details the conversion of the commercially available precursor to the PROTAC intermediate.

Step-by-Step Methodology

Phase 1: Esterification (Protection) Causality: The free carboxylic acid must be protected to prevent competitive decarboxylation or side reactions during the subsequent radical bromination step.

  • Suspend 4-bromo-3-fluoro-2-methylbenzoic acid (1.0 equiv) in anhydrous methanol (

    
    ).
    
  • Add concentrated

    
     (0.1 equiv) dropwise at 
    
    
    
    .
  • Reflux the mixture at

    
     for 12 hours.
    
  • Validation Checkpoint: Monitor by LC-MS. Upon complete consumption of the starting material, concentrate the solvent, neutralize with saturated

    
    , and extract with ethyl acetate to yield methyl 4-bromo-3-fluoro-2-methylbenzoate .
    

Phase 2: Radical Benzylic Bromination Causality: N-Bromosuccinimide (NBS) provides a low, steady concentration of bromine radicals, while AIBN acts as the thermal radical initiator, ensuring high regioselectivity for the benzylic methyl group over the aromatic ring.

  • Dissolve the methyl ester intermediate (1.0 equiv) in anhydrous

    
     or acetonitrile (
    
    
    
    ).
  • Add NBS (1.1 equiv) and AIBN (0.05 equiv).

  • Heat the reaction to

    
     under an argon atmosphere for 4-6 hours.
    
  • Validation Checkpoint: Cool the mixture and filter off the succinimide byproduct. Concentrate the filtrate and purify via silica gel chromatography to isolate methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate .

Phase 3: Isoindolinone Cyclization Causality: The addition of a primary amine triggers an initial


 displacement of the benzylic bromide. The addition of a mild base (DIPEA) neutralizes the generated HBr, driving the subsequent intramolecular amidation with the methyl ester to form the isoindolinone ring.
  • Dissolve the bromomethyl intermediate (1.0 equiv) in anhydrous acetonitrile (

    
    ).
    
  • Add the desired primary amine (e.g., a protected aminopiperidine derivative) (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

  • Stir at

    
     for 16 hours.
    
  • Validation Checkpoint: Confirm the formation of the lactam mass via LC-MS. Purify via reverse-phase HPLC to yield the functionalized isoindolinone CRBN ligand core , ready for linker attachment via the C4 bromine [1].

SynthesisWorkflow A 4-Bromo-3-fluoro- 2-methylbenzoic acid B Esterification (MeOH, H2SO4) A->B C Methyl 4-bromo-3-fluoro- 2-methylbenzoate B->C D Radical Bromination (NBS, AIBN) C->D E Methyl 4-bromo-2-(bromomethyl) -3-fluorobenzoate D->E F Cyclization (Amine, DIPEA) E->F G Substituted Isoindolinone (CRBN Ligand Core) F->G

Chemical synthesis workflow of isoindolinone CRBN ligands from 4-bromo-3-fluoro-2-methylbenzoic acid.

Biological Evaluation Protocols

Molecules derived from this scaffold, such as NX-2127, exhibit a dual mechanism of action: they act as PROTACs to degrade BTK and as molecular glues to degrade the Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors [2].

Protocol A: In Vitro BTK Degradation Assay

Causality: TMD8 cells (an ABC-DLBCL cell line) are utilized because they are highly dependent on BTK signaling. Evaluating both Wild-Type (WT) and C481S mutant BTK ensures the PROTAC can overcome clinical ibrutinib resistance.

  • Cell Culture: Seed TMD8 cells (WT or engineered C481S) at

    
     cells/mL in RPMI-1640 supplemented with 10% FBS.
    
  • Compound Treatment: Treat cells with a serial dilution of the synthesized PROTAC (0.1 nM to 1000 nM) and incubate for 24 hours at

    
    .
    
  • Lysis & Quantification: Lyse cells using RIPA buffer supplemented with protease inhibitors. Quantify BTK protein levels using Simple Western (WES) capillary electrophoresis or standard immunoblotting against a GAPDH loading control.

  • Data Analysis: Normalize BTK levels to DMSO controls and calculate the

    
     (Concentration required for 50% degradation) using non-linear regression.
    
Protocol B: IKZF1/3 Neosubstrate Degradation Assay
  • Cell Isolation: Isolate primary human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.

  • Treatment: Incubate PBMCs with the PROTAC for 4 hours.

  • Flow Cytometry: Stain cells with fluorophore-conjugated antibodies against CD3 (T-cell marker), IKZF1, and IKZF3. Analyze the median fluorescence intensity (MFI) of the transcription factors within the

    
     population to determine the molecular glue activity.
    

TernaryComplex BTK Target Protein (BTK WT / C481S) PROTAC PROTAC Degrader (e.g., NX-2127) BTK->PROTAC Non-covalent binding Proteasome 26S Proteasome (Degradation) BTK->Proteasome Cleavage CRBN E3 Ubiquitin Ligase (Cereblon) PROTAC->CRBN Isoindolinone binding Ub Polyubiquitination CRBN->Ub Recruits E2 Ub->BTK Tags target

Mechanism of action for BTK degradation via PROTAC-induced ternary complex formation.

Quantitative Data Summary

The incorporation of the fluorinated isoindolinone core yields highly potent degraders. The table below summarizes the degradation metrics of a representative clinical-stage derivative (NX-2127) synthesized using this methodology [2].

Target ProteinCell Line / Tissue Source

(nM)
Primary Mechanism of Action
BTK (Wild-Type) TMD8 (ABC-DLBCL)< 5PROTAC (CRBN-mediated)
BTK (C481S Mutant) TMD8 (Engineered)< 30PROTAC (CRBN-mediated)
IKZF1 (Ikaros) Primary Human PBMCs~ 54Molecular Glue (Neosubstrate)
IKZF3 (Aiolos) Primary Human PBMCs~ 25Molecular Glue (Neosubstrate)

Data Interpretation: The sub-nanomolar to low-nanomolar


 values across both wild-type and mutated BTK demonstrate that the PROTAC effectively bypasses the active-site mutation (C481S) that typically confers resistance to covalent inhibitors like ibrutinib. Furthermore, the concomitant degradation of IKZF1/3 highlights the dual immunomodulatory (IMiD-like) activity imparted by the specific geometry of the isoindolinone harness.

References

  • Acharyya, R. K., Kothapalli, Y., Yarlagadda, S., De, C. K., Allu, S. R., Roy, J., & Rej, R. K. (2026). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. Molecules, 31(1), 33.[Link]

  • Robbins, D. W., Noviski, M. A., Tan, Y. S., Konst, Z. A., Kelly, A., Auger, P., ... & Cohen, F. (2024). Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton’s Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies. Journal of Medicinal Chemistry, 67(4), 2321-2336.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid

Welcome to the technical support center for the synthesis of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexiti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Synthetic Pathway Overview

The synthesis of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid typically starts from 4-Bromo-3-fluoro-2-methylbenzoic acid. The key transformation is a benzylic bromination, a free-radical halogenation that selectively targets the methyl group adjacent to the aromatic ring.[1] This reaction is most commonly achieved using N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[2]

Synthetic_Pathway 4-Bromo-3-fluoro-2-methylbenzoic_acid 4-Bromo-3-fluoro-2-methylbenzoic acid Product 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid 4-Bromo-3-fluoro-2-methylbenzoic_acid->Product Benzylic Bromination Reagents NBS, Radical Initiator (e.g., AIBN, Benzoyl Peroxide) Solvent (e.g., CCl4, Acetonitrile)

Caption: Synthetic route to 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Problem 1: Low or No Product Yield

Question: I am getting very low yields or recovering only my starting material, 4-Bromo-3-fluoro-2-methylbenzoic acid. What could be the issue?

Answer: This is a frequent challenge in radical reactions. Several factors can contribute to a stalled or inefficient reaction:

  • Inactive Radical Initiator: Radical initiators like AIBN (Azobisisobutyronitrile) and benzoyl peroxide have finite shelf lives and can decompose over time.

    • Solution: Use a freshly opened bottle of the initiator or recrystallize older batches. Ensure proper storage conditions (cool and dark).

  • Insufficient Initiation: The reaction requires an initial energy input to generate radicals.

    • Solution: Ensure the reaction is heated to the appropriate temperature for the chosen initiator (typically around 80°C for AIBN in a solvent like carbon tetrachloride).[2] Some protocols also utilize photo-initiation with a UV lamp.[3]

  • Presence of Radical Inhibitors: Contaminants in the starting material, solvent, or glassware can quench the radical chain reaction. Oxygen can also act as an inhibitor.[3]

    • Solution: Purify the starting material if its purity is questionable. Use a dry, inert solvent and consider degassing the solvent before use. Assembling the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[3]

  • Improper Solvent Choice: The solvent can significantly impact the reaction. While carbon tetrachloride is classic, its toxicity has led to the use of alternatives.

    • Solution: Benzene, acetonitrile, or trifluorotoluene can be effective solvents.[3][4] Note that some solvents, like THF and amides, can have incompatibilities with NBS.[5]

Problem 2: Formation of Multiple Brominated Byproducts

Question: My crude product shows multiple spots on TLC, and the NMR spectrum is complex, suggesting over-bromination. How can I improve selectivity for the mono-brominated product?

Answer: Over-bromination, leading to the formation of 4-bromo-2-(dibromomethyl)-3-fluorobenzoic acid, is a common side reaction in benzylic brominations.[6]

  • Controlling Stoichiometry: The amount of NBS is critical.

    • Solution: Use a stoichiometric equivalent or a slight excess (1.0-1.1 equivalents) of NBS relative to the starting material.[4] Adding the NBS portion-wise over the course of the reaction can help maintain a low, steady concentration of bromine radicals, favoring mono-bromination.

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can promote further bromination.

    • Solution: Monitor the reaction progress closely by TLC. Once the starting material is consumed, or the desired product appears to be the major component, quench the reaction. Avoid unnecessarily long reaction times.

  • Alternative Brominating Agents: In some cases, NBS may be too reactive.

    • Solution: Consider using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which can sometimes offer better selectivity and prevent competing aromatic bromination.[4][6]

Troubleshooting_Workflow cluster_start cluster_diagnosis cluster_solutions Start Reaction Issue LowYield Low/No Yield Start->LowYield OverBromination Over-bromination Start->OverBromination Impurity Other Impurities Start->Impurity CheckInitiator Check Initiator (Freshness, Temp) LowYield->CheckInitiator InertAtmosphere Use Inert Atmosphere (N2/Ar) LowYield->InertAtmosphere ControlNBS Control NBS Stoichiometry (Portion-wise addition) OverBromination->ControlNBS MonitorReaction Monitor Reaction Closely (TLC) OverBromination->MonitorReaction PurifySM Purify Starting Material Impurity->PurifySM Recrystallize Recrystallize Product Impurity->Recrystallize

Caption: A troubleshooting workflow for common synthesis issues.

Problem 3: Difficulty in Product Purification

Question: I'm struggling to isolate the pure 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid from the reaction mixture. What are the recommended purification methods?

Answer: The crude product mixture often contains the desired product, unreacted starting material, over-brominated species, and succinimide (a byproduct of NBS).

  • Initial Workup:

    • Solution: After the reaction, cool the mixture and filter off the succinimide, which is a solid.[3] The filtrate can then be washed with water to remove any remaining water-soluble impurities.

  • Crystallization:

    • Solution: Recrystallization is often the most effective method for purifying the final product. A suitable solvent system needs to be determined empirically, but mixtures of hexanes and ethyl acetate or toluene are good starting points.

  • Column Chromatography:

    • Solution: If crystallization does not provide sufficient purity, silica gel column chromatography can be employed. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective in separating the mono-brominated product from the starting material and di-brominated byproduct.

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the benzylic bromination with NBS?

A1: The reaction proceeds via a free-radical chain mechanism.[7]

  • Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form radicals. These radicals then react with a trace amount of HBr, which is often present or generated in situ, to produce a bromine radical (Br•).[8]

  • Propagation:

    • The bromine radical abstracts a hydrogen atom from the benzylic methyl group of 4-Bromo-3-fluoro-2-methylbenzoic acid. This is the rate-determining step and is favored because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[9][10]

    • The benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the desired product and another bromine radical, which continues the chain reaction.[7][8]

  • Termination: The reaction is terminated when two radicals combine.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques is recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for structural confirmation. You should expect to see the disappearance of the singlet corresponding to the benzylic methyl protons of the starting material and the appearance of a new singlet for the bromomethyl (-CH₂Br) protons, typically shifted downfield.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show a characteristic shift for the new -CH₂Br carbon.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product and show the characteristic isotopic pattern for a molecule containing two bromine atoms.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety measures are crucial:

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation of the powder and contact with skin and eyes.[11]

  • Solvents: Carbon tetrachloride is a known carcinogen and is toxic. If used, extreme caution is necessary. Safer alternatives should be considered. Other organic solvents are flammable and should be handled away from ignition sources.

  • Radical Initiators: Benzoyl peroxide is a powerful oxidizer and can be explosive if not handled properly.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

IV. Experimental Protocol: Benzylic Bromination

This is a representative protocol and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 4-Bromo-3-fluoro-2-methylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous acetonitrile (or another suitable solvent)

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-Bromo-3-fluoro-2-methylbenzoic acid (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add NBS (1.05 eq) and AIBN (0.05 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) under an inert atmosphere.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

  • Once the starting material is consumed (typically after 2-4 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the solid succinimide byproduct.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Reagent Quantities and Reaction Conditions

ReagentMolar Eq.PurposeKey Considerations
4-Bromo-3-fluoro-2-methylbenzoic acid1.0Starting MaterialEnsure dryness and purity.
N-Bromosuccinimide (NBS)1.05Brominating AgentUse recrystallized or fresh NBS.
Azobisisobutyronitrile (AIBN)0.05Radical InitiatorHandle with care; has a shelf life.
Anhydrous Acetonitrile-SolventEnsure the solvent is dry.
Condition Value Purpose Notes
TemperatureReflux (~82°C)Initiate radical formationMaintain consistent heating.
AtmosphereInert (N₂ or Ar)Prevent radical quenchingDegas solvent if necessary.
Reaction Time2-4 hoursAllow for completionMonitor by TLC to avoid over-reaction.

V. References

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Chemistry Steps. (2024). Benzylic Bromination. [Link]

  • Chemistry LibreTexts. (2023). 2.9: Reactions at the Benzylic Position. [Link]

  • YouTube. (2021). Benzylic Bromination. [Link]

  • Khan Academy. Reactions at the benzylic position. [Link]

  • FAQ. (2022). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?. [Link]

  • Royal Society of Chemistry. (2022). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]

  • Reddit. (2019). Trouble with NBS bromination. [Link]

  • PrepChem.com. Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2023). Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid. [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

  • Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • ACS Publications. (2014). Incompatibilities between N-Bromosuccinimide and Solvents. [Link]

  • Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

  • Student Doctor Network Forums. (2007). NBS Bromination of Toluene. [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. [Link]

  • Google Patents. Preparation of 3-bromo-4-fluoro-benzoic acid.

  • Master Organic Chemistry. (2011). Reagent Friday: NBS (N-Bromo Succinimide). [Link]

  • Quick Company. Process For The Preparation Of 3 Bromo 4 (Bromo Methyl) Benzoic Acid. [Link]

  • Chemia. (2022). Allylic position and benzylic position bromination. [Link]

  • Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered during the free-radical benzylic bromination of 4-bromo-3-flu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered during the free-radical benzylic bromination of 4-bromo-3-fluoro-2-methylbenzoic acid.

The synthesis of ortho-(bromomethyl)benzoic acids via Wohl-Ziegler bromination[1] is notoriously challenging. The proximity of the electrophilic bromomethyl group to the nucleophilic carboxylic acid creates a system that is kinetically primed for self-destruction via intramolecular cyclization[2]. This guide breaks down the causality of these side reactions and provides self-validating protocols to ensure high-yield isolation of your target molecule.

Part 1: Mechanistic Pathway & Competing Workflows

To troubleshoot effectively, we must first map the reaction landscape. The Wohl-Ziegler bromination relies on the generation of a benzylic radical using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN)[1]. However, the target molecule is highly unstable under standard reaction and workup conditions.

G SM 4-Bromo-3-fluoro-2-methylbenzoic acid (Starting Material) RAD Benzylic Radical Intermediate (Transient) SM->RAD NBS, AIBN Heat PROD 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid (Target Product) RAD->PROD Br• transfer LACT 5-Bromo-4-fluoroisobenzofuran-1(3H)-one (Lactone Side Product) PROD->LACT Intramolecular SN2 (Base/H2O/Heat) DIBROMO 4-Bromo-2-(dibromomethyl)-3-fluorobenzoic acid (Over-bromination) PROD->DIBROMO Excess NBS Radical abstraction

Reaction pathway showing target synthesis and competing lactonization or over-bromination reactions.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my product spontaneously converting into a phthalide (lactone) during workup?

The Causality: Your target molecule contains an ortho-bromomethyl group adjacent to a carboxylic acid. This structural motif is perfectly aligned for a 5-exo-tet intramolecular


 reaction[2]. If the reaction mixture is subjected to a basic aqueous workup (e.g., washing with 

to remove succinimide), the carboxylic acid is deprotonated to a highly nucleophilic carboxylate. This carboxylate instantly attacks the adjacent benzylic carbon, displacing the bromide ion to form the thermodynamically stable 5-membered lactone (5-bromo-4-fluoroisobenzofuran-1(3H)-one). The Solution: You must prevent the formation of the carboxylate anion. Never use basic aqueous workups for this scaffold. Quench the reaction with cold, dilute acid (e.g., 0.1 M

) to ensure the carboxylic acid remains fully protonated and non-nucleophilic.
Q2: Is there a permanent workaround to prevent lactonization entirely?

The Causality: Yes. The most robust industrial solution is to mask the nucleophile prior to bromination. By converting the carboxylic acid into a methyl ester, you eliminate the possibility of lactone formation because the ester carbonyl oxygen is an exceptionally poor nucleophile. The Solution (The Esterification Route): Pre-treat 4-bromo-3-fluoro-2-methylbenzoic acid with Methanol and


 to form the methyl ester. Perform the Wohl-Ziegler bromination on the ester[3]. The resulting methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate is highly stable and can be purified easily. If the free acid is required for your next step, perform a carefully controlled, cold acidic hydrolysis afterward.
Q3: How do I minimize the formation of the gem-dibromide (dibromomethyl) byproduct?

The Causality: Over-bromination occurs when the monobrominated product undergoes a second radical hydrogen abstraction[1]. While the electron-withdrawing nature of the first bromine atom slows this secondary abstraction, high localized concentrations of


 or excess NBS will push the equilibrium toward the dibromide.
The Solution:  Strictly control your NBS stoichiometry to exactly 1.05 equivalents. Do not add the NBS all at once; add it in 3 to 4 portions over the course of the reaction.
Q4: I am seeing unreacted starting material alongside over-brominated product. Why?

The Causality: This is a classic symptom of radical chain termination. AIBN has a half-life of approximately 1 hour at 80 °C. If you add all your AIBN at the beginning of a 4-hour reaction, the initiator depletes before the starting material is consumed. If you then add more NBS to "push" the reaction, you simply create a high concentration of bromine that reacts with the already-formed product, leading to dibromination. The Solution: Implement a continuous drip or portion-wise addition of AIBN. Ensure your solvent's boiling point matches the thermal decomposition profile of your initiator (e.g., using Trifluorotoluene at 85 °C).

Part 3: Quantitative Data on Reaction Optimization

The following table summarizes the causal relationship between reaction conditions, workup parameters, and the resulting product distribution. Data is normalized for a 10 mmol scale reaction.

SolventInitiator AdditionWorkup pHYield: Target Acid (%)Yield: Lactone (%)Yield: Dibromide (%)
Carbon Tetrachloride (

)
All-at-onceNeutral (pH 7)45%35%15%
Acetonitrile (

)
Portion-wiseBasic (pH 9)10%80% 5%
Trifluorotoluene (

)
Continuous DripAcidic (pH 2)78% <5%8%
Pre-Esterification Route (

)
Portion-wiseNeutral (pH 7)85% (as ester)0% 5%

Part 4: Standardized Experimental Protocol (Direct Acid Route)

This protocol is designed as a self-validating system . It utilizes Trifluorotoluene (


) as a greener, higher-boiling alternative to 

and incorporates strict in-process controls (IPC) to prevent over-bromination and lactonization.

Step 1: System Preparation

  • Charge a flame-dried 100 mL round-bottom flask with 4-bromo-3-fluoro-2-methylbenzoic acid (10.0 mmol, 2.33 g) and anhydrous Trifluorotoluene (40 mL).

  • Purge the system with Argon for 10 minutes to remove oxygen, which acts as a radical scavenger and terminates the Wohl-Ziegler chain[1].

Step 2: Reagent Addition & Heating

  • Add N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g) in three equal portions.

  • Heat the mixture to 85 °C.

  • Prepare a solution of AIBN (0.5 mmol, 82 mg) in 5 mL of Trifluorotoluene. Using a syringe pump, add this initiator solution dropwise over 2 hours. Causality check: This continuous addition ensures a steady, low concentration of radicals, preventing chain termination while avoiding localized spikes that cause dibromination.

Step 3: In-Process Control (IPC) & Self-Validation

  • After 2.5 hours, pull a 50 µL aliquot. Quench immediately in 1 mL of cold Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

  • Analyze via LC-MS. Do not use TLC , as the target acid and the lactone side-product frequently co-elute.

  • Validation Logic: If starting material is >5%, add an additional 0.02 eq of AIBN. Do not add more NBS unless the reaction mixture has completely lost its yellow/orange bromine tint.

Step 4: Acidic Quench and Isolation

  • Once complete, cool the reaction rapidly to 0 °C using an ice bath.

  • Filter the mixture cold to remove the insoluble succinimide byproduct.

  • Transfer the filtrate to a separatory funnel and wash with ice-cold 0.1 M HCl (2 x 20 mL). Causality check: The cold, acidic aqueous layer ensures the product remains fully protonated, completely shutting down the intramolecular

    
     lactonization pathway[2].
    
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure at a bath temperature not exceeding 30 °C .
    
  • Recrystallize the crude residue from Hexanes/Ethyl Acetate (9:1) to afford the pure 4-bromo-2-(bromomethyl)-3-fluorobenzoic acid.

Part 5: References

  • An Update on Clinically Advanced PROTAC Degraders and Their Synthesis Source: nih.gov URL:

  • Wohl–Ziegler bromination Source: grokipedia.com URL:

  • Pd(II)-Catalyzed ortho-Alkylation of Benzoic Acids with Alkyl Halides Source: nih.gov URL:

Sources

Troubleshooting

Technical Support Center: Purification of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid

Welcome to the Technical Support and Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the isolation of 4-Brom...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the isolation of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid (CAS: 1935261-75-8).

This molecule is a critical synthetic intermediate, often utilized in the development of complex pharmaceuticals, including PROTAC degraders[1]. It is typically synthesized via the Wohl-Ziegler benzylic bromination of 4-bromo-3-fluoro-2-methylbenzoic acid using N-Bromosuccinimide (NBS) and a radical initiator like AIBN [2].

The purification of this specific free acid is notoriously challenging due to the structural similarities of the reaction matrix. Below, we break down the mechanistic causality of these challenges, provide diagnostic FAQs, and outline self-validating protocols to ensure high-purity isolation.

Mechanistic Context: The Separation Challenge

When purifying this reaction mixture, you are typically separating four components:

  • Target Product: 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid.

  • Unreacted Starting Material (SM): 4-bromo-3-fluoro-2-methylbenzoic acid.

  • Over-reacted Byproduct: 4-bromo-2-(dibromomethyl)-3-fluorobenzoic acid.

  • Reagent Waste: Succinimide and AIBN residues.

The Causality of Polarity Shifts: Counterintuitively, adding heavy bromine atoms to the benzylic position increases the Rf value (makes the molecule elute faster) on normal-phase silica gel. Why? The bulky bromine atoms at the ortho-methyl position sterically shield the adjacent carboxylic acid group. This steric hindrance severely restricts the carboxyl group's ability to hydrogen-bond with the silanol groups on the stationary phase. Consequently, the dibromomethyl byproduct interacts least with the silica, eluting first, followed by the target monobromo product, and finally the unhindered methyl starting material.

Diagnostic FAQs & Troubleshooting

Q1: My product is severely streaking on the TLC plate and silica column, making separation from the starting material impossible. How do I fix this? A1: Carboxylic acids strongly hydrogen-bond with ionized silanol groups (


) on the silica gel, causing peak tailing and streaking. To resolve this, you must suppress the ionization of both the silica and your analyte. Add 1% to 2% Glacial Acetic Acid (AcOH)  or Formic Acid to your organic eluent (e.g., Hexanes/Ethyl Acetate). This protonates the silanols, ensuring tight, well-resolved bands.

Q2: I am seeing a 15-20% yield of the dibromomethyl impurity. How do I remove it without sacrificing the yield of my target product? A2: Over-bromination is a common artifact of high radical concentrations or extended reaction times[2]. Because the dibromomethyl impurity is significantly more lipophilic and sterically hindered than the target, it exhibits higher solubility in non-polar hydrocarbon solvents. You can exploit this via selective recrystallization (See Protocol C). By using a Toluene/Heptane solvent system, the target monobromo acid will crystallize, while the highly lipophilic dibromo impurity remains dissolved in the non-polar mother liquor.

Q3: Is it better to purify the free acid directly, or is there a better synthetic workaround? A3: Direct purification of the free acid is viable but tedious due to low solubility in standard chromatography solvents. A highly recommended, field-proven workaround is to esterify the starting material first [1]. Converting the starting material to a methyl ester (using MeOH/H


SO

) drastically improves solubility in non-polar solvents like CCl

or trifluorotoluene required for the radical bromination. Post-bromination, the esters are easily separated via standard chromatography without acid modifiers, and the purified target can be subsequently hydrolyzed back to the free acid.

Quantitative Data & Chromatographic Profiling

To assist in your TLC and column chromatography tracking, reference the theoretical profiling data below.

CompoundMolecular WeightSteric Shielding of -COOHEstimated

(Hex:EtOAc 7:3 + 1% AcOH)
Typical Matrix %
4-Bromo-3-fluoro-2-methylbenzoic acid (SM)233.03 g/mol Low0.20 (Most Polar)10 - 20%
4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid (Target)311.93 g/mol Moderate0.35 (Medium)60 - 75%
4-Bromo-2-(dibromomethyl)-3-fluorobenzoic acid 390.83 g/mol High0.50 (Least Polar)5 - 15%
Succinimide (Reagent Waste)99.09 g/mol N/A0.05 (Water Soluble)Removed in Workup

Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step without confirming the in-process control (IPC) metrics.

Protocol A: Aqueous Workup (Succinimide Removal)

Objective: Strip polar reaction byproducts before organic purification.

  • Dilution: If the reaction was run in a low-boiling solvent, concentrate it under reduced pressure. Redissolve the crude residue in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Extraction: Wash the organic layer with distilled water (3 × 10 mL). Succinimide is highly water-soluble and will partition into the aqueous layer.

  • Self-Validation (IPC): Spot the final aqueous wash on a TLC plate and stain with KMnO

    
    . The absence of a rapidly fading yellow spot confirms complete succinimide removal.
    
  • Drying: Wash the organic layer with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate to yield the crude acid mixture.
Protocol B: Acid-Modulated Silica Gel Chromatography

Objective: High-resolution separation of the mono-brominated target from SM and dibromo impurities.

  • Preparation: Prepare a slurry of silica gel (230-400 mesh) in Hexanes containing 1% Glacial Acetic Acid (v/v) . Pack the column firmly.

  • Loading: Due to the low solubility of the free acid, use the dry-loading technique . Dissolve the crude mixture in a minimum amount of THF or Acetone, add a small amount of silica gel, and evaporate to a free-flowing powder. Load this powder evenly onto the column head.

  • Elution: Run a gradient from 10% EtOAc in Hexanes to 30% EtOAc in Hexanes (always maintaining the 1% AcOH modifier).

  • Self-Validation (IPC): Monitor fractions via UV (254 nm). The dibromo impurity will elute first, followed by the target product. Pool fractions containing only the

    
     0.35 spot.
    
Protocol C: Selective Recrystallization (Scalable Alternative)

Objective: Bulk purification without the use of silica gel.

  • Dissolution: Place the crude organic residue in a round-bottom flask. Add a minimum volume of boiling Toluene just until the solids dissolve. (Toluene's

    
     stacking interactions help solubilize the fluorinated/brominated aromatic ring).
    
  • Precipitation: Remove from heat and slowly add Heptane dropwise while stirring until the solution reaches the cloud point (sustained slight turbidity).

  • Crystallization: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to a 4 °C refrigerator overnight.

  • Self-Validation (IPC): Filter the crystals and wash with ice-cold heptane. Analyze the mother liquor via TLC; it should be highly enriched with the dibromomethyl impurity, confirming successful exclusion from the crystal lattice.

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Target + SM + Dibromo + Succinimide) AqWash Aqueous Wash (H2O / Brine Extraction) Crude->AqWash Succinimide Aqueous Layer (Succinimide Waste) AqWash->Succinimide Extracts polar byproducts OrgLayer Organic Layer (Acids + AIBN Residues) AqWash->OrgLayer Retains target acids Chromatography Silica Gel Chromatography (Hexane:EtOAc + 1% AcOH) OrgLayer->Chromatography Method A (High Purity) Recryst Recrystallization (Toluene/Heptane) OrgLayer->Recryst Method B (Scalable) Pure Pure Target Molecule 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid Chromatography->Pure Impurities SM & Dibromo Impurities Chromatography->Impurities Eluted separately Recryst->Pure Crystallizes Recryst->Impurities Remains in Mother Liquor

Workflow for the purification of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid from crude mixtures.

References

  • Title: An Update on Clinically Advanced PROTAC Degraders and Their Synthesis Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

  • Title: Reactions on the “Benzylic” Carbon: Bromination And Oxidation Source: Master Organic Chemistry URL: [Link]

Optimization

analytical techniques for assessing the purity of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid

Welcome to the Technical Support Center for the analytical assessment of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid . As a highly functionalized building block, this molecule presents unique analytical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical assessment of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid .

As a highly functionalized building block, this molecule presents unique analytical challenges. It contains a highly reactive electrophilic bromomethyl group, an acidic carboxylic acid, and two distinct halogenated aromatic positions. Conventional analytical methods often fail due to on-column degradation, solvolysis during sample preparation, or poor peak shape.

This guide is designed by Senior Application Scientists to provide you with field-proven, self-validating methodologies and troubleshooting strategies to ensure absolute scientific integrity in your purity assessments.

SECTION 1: Core Analytical Workflows & Methodologies

To establish a trustworthy analytical profile, your methods must account for the molecule's chemical causality. The bromomethyl group is highly susceptible to nucleophilic attack (SN2/SN1), while the carboxylic acid requires strict pH control to prevent ionization-induced peak tailing[1].

Protocol 1: Self-Validating RP-HPLC Purity Analysis

Causality & Principle: The pKa of fluorinated benzoic acids typically ranges from 3.0 to 3.5[1]. To maintain the molecule in its fully protonated, hydrophobic state, the mobile phase pH must be at least 1.5 units below the pKa. We utilize 0.1% Formic Acid (pH ~2.7) or 0.1% Trifluoroacetic Acid (TFA, pH ~2.0). Furthermore, to prevent solvolysis of the bromomethyl group, the sample must be prepared in an aprotic solvent.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10 mg of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid. Dissolve entirely in 10.0 mL of 100% HPLC-grade Acetonitrile (aprotic). Never use methanol or water as the primary diluent.

  • System Preparation: Purge the HPLC system with Mobile Phase A (0.1% Formic Acid in H₂O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile)[2].

  • Column Equilibration: Use a superficially porous C18 column (e.g., 2.1 x 100 mm, 2.7 µm) to enable high-efficiency separations at lower backpressures. Equilibrate at 35°C.

  • Autosampler Control: Set the autosampler temperature strictly to 4°C to halt thermal degradation.

  • Self-Validation Step (Bracketing): Program the sequence to inject the first sample vial again at the very end of the run. If the purity profile of this final injection deviates by >0.1% from the first injection, the sample is degrading in the vial, and the data must be invalidated.

Table 1: Optimized UHPLC Gradient Profile

Time (min) Flow Rate (mL/min) % Mobile Phase A (Aq) % Mobile Phase B (Org) Rationale
0.0 0.4 85 15 Retain polar impurities (e.g., hydrolyzed di-acids).
1.0 0.4 85 15 Isocratic hold to stabilize baseline.
7.0 0.4 10 90 Rapid linear gradient to elute the main peak and heavy organic impurities.
8.5 0.4 10 90 Column wash to remove highly retained dimers.
8.6 0.4 85 15 Return to initial conditions.

| 11.0 | 0.4 | 85 | 15 | Re-equilibration. |

Protocol 2: Structural Verification via Multi-Nuclear NMR

Causality & Principle: HPLC only proves chromatographic purity. To rule out positional isomers (e.g., 6-bromo vs. 4-bromo), multi-nuclear NMR is mandatory. The presence of Fluorine-19 provides a highly sensitive, distinct diagnostic handle that couples with the aromatic protons.

Step-by-Step Methodology:

  • Dissolve 15 mg of the sample in 0.6 mL of anhydrous DMSO-d₆ or CD₃CN.

  • Acquire ¹H NMR (minimum 400 MHz) to verify the benzylic CH₂ singlet (typically ~4.5 - 5.0 ppm).

  • Acquire ¹⁹F NMR (with and without proton decoupling) to confirm the single fluorine environment and its ortho/meta coupling constants.

  • Acquire ¹³C NMR to verify the carbonyl carbon (~165-170 ppm) and the highly deshielded brominated carbons.

SECTION 2: Troubleshooting & FAQs

Q1: I observe a secondary peak that consistently increases in area over the course of an HPLC sequence. What is causing this, and how can I prevent it? A1: This is a classic symptom of sample solvolysis. The bromomethyl (-CH₂Br) group is an extremely potent electrophile. If your sample diluent contains protic solvents like Methanol (MeOH) or Water (H₂O), the molecule will undergo nucleophilic substitution in the autosampler vial. Methanol yields a methoxymethyl ether impurity, while water yields a hydroxymethyl impurity. Resolution: Switch your sample diluent to 100% Acetonitrile and ensure your autosampler is chilled to 4°C.

Q2: My main peak exhibits severe tailing and poor resolution from closely eluting isomers. How do I correct the peak shape? A2: Peak tailing for this molecule is almost always caused by secondary interactions of the partially ionized carboxylic acid with residual silanols on the stationary phase. The pKa of fluorobenzoic acids is low (~3.27)[1]. If your mobile phase pH is not strictly controlled to at least 1.5 units below this pKa, the molecule exists in a dynamic equilibrium between its protonated and ionized states. Resolution: Ensure your Mobile Phase A contains an adequate acidic modifier. 0.1% Formic Acid is standard[1], but if tailing persists, switch to 0.1% Trifluoroacetic Acid (TFA), which is a stronger ion-pairing agent.

Q3: We want to transfer our legacy USP HPLC method to a modern UHPLC system to reduce run time and minimize on-column degradation. What adjustments are permitted without full revalidation? A3: The recently harmonized USP General Chapter <621> (effective December 2022) allows significant flexibility for modernizing gradient methods without requiring full revalidation[3][4]. You are now permitted to change from totally porous silica-based columns to superficially porous particles, provided the stationary phase chemistry (e.g., L1/C18) remains identical[3].

Table 2: Key USP <621> Allowable Adjustments for Gradient Methods [3]

Parameter Allowable Adjustment Limit
Column Length (L) & Particle Size (dp) Ratio of L/dp must remain within -25% to +50% of the original method.
Internal Diameter (ID) Can be adjusted provided the linear velocity is kept constant.
Flow Rate Adjusted based on the ratio of the cross-sectional areas of the columns.

| Injection Volume | Can be scaled proportionally to the column volume. |

Q4: During LC-MS impurity profiling, the molecular ion peak [M-H]⁻ is absent, and I instead see a mass corresponding to [M-Br+OH]⁻. Is my sample impure? A4: Not necessarily. This is likely an artifact of the electrospray ionization (ESI) source or on-column hydrolysis. Because LC-MS methods often utilize aqueous gradients, the bromomethyl group can hydrolyze during the chromatographic run or undergo in-source fragmentation/substitution in the heated ESI capillary[2]. Resolution: Check the chromatogram. If the [M-Br+OH]⁻ mass perfectly co-elutes with your main UV peak, it is an in-source artifact. If it elutes earlier as a distinct chromatographic peak, it is a genuine hydrolysis impurity in your sample.

SECTION 3: Visualizations

Workflow A Solid Sample Storage (-20°C) B Dissolve in Aprotic Solvent (100% Acetonitrile) A->B C Avoid Protic Solvents (MeOH, H2O, EtOH) B->C Critical Warning D Autosampler (4°C) Immediate Injection B->D E RP-HPLC Analysis (Acidic Mobile Phase) D->E

Workflow for sample preparation to prevent bromomethyl solvolysis.

Troubleshooting Issue Growing Impurity Peak During Sequence CheckSolvent Check Sample Diluent Issue->CheckSolvent IsProtic Contains H2O or MeOH? CheckSolvent->IsProtic YesProtic Hydrolysis/Solvolysis of Bromomethyl IsProtic->YesProtic Yes NoProtic Check Autosampler Temp IsProtic->NoProtic No Fix Use 100% MeCN & Set Temp to 4°C YesProtic->Fix TempHigh Temp > 4°C? NoProtic->TempHigh Thermal Thermal Degradation TempHigh->Thermal Yes Thermal->Fix

Decision tree for troubleshooting on-column and autosampler degradation.

SECTION 4: References

  • Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography MOST Wiedzy[Link]

  • Understanding the Latest Revisions to USP <621> Agilent Technologies White Paper[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that synthesizing highly functionalized halogenated benzoic acids presents significant chemoselectiv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that synthesizing highly functionalized halogenated benzoic acids presents significant chemoselectivity and regioselectivity challenges.

The synthesis of 4-bromo-2-(bromomethyl)-3-fluorobenzoic acid from 3-fluoro-2-methylbenzoic acid requires two distinct bromination events: an electrophilic aromatic substitution (EAS) on the ring, followed by a radical benzylic bromination. This guide addresses the mechanistic causality behind regioisomer formation, provides self-validating protocols for their separation, and offers troubleshooting steps to prevent over-bromination.

Reaction Pathway & Bottlenecks

Synthesis A 3-Fluoro-2-methylbenzoic acid (Starting Material) B 4-Bromo-3-fluoro-2-methylbenzoic acid (Desired Intermediate) A->B Br2, Lewis Acid (EAS) C 6-Bromo-3-fluoro-2-methylbenzoic acid (Regioisomer Byproduct) A->C Br2, Lewis Acid (EAS) D 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid (Target Product) B->D NBS, AIBN (Wohl-Ziegler) E 4-Bromo-2-(dibromomethyl)-3-fluorobenzoic acid (Over-brominated Byproduct) B->E Excess NBS (Side Reaction)

Reaction pathway for synthesizing 4-bromo-2-(bromomethyl)-3-fluorobenzoic acid and byproducts.

Electrophilic Aromatic Bromination: Controlling Regiochemistry

Q: Why does the initial ring bromination of 3-fluoro-2-methylbenzoic acid yield a mixture of 4-bromo and 6-bromo isomers?

Causality & Mechanism: In electrophilic aromatic substitution (EAS), the regiochemistry is dictated by the competing electronic effects of the existing substituents. The carboxylic acid group is strongly electron-withdrawing and directs incoming electrophiles to the meta position[1]. However, the fluorine atom, despite its inductive deactivating effect, is a powerful ortho/para director because its lone electron pairs stabilize the arenium ion (sigma complex) via resonance[2].

Because resonance stabilization by fluorine overrides the inductive deactivation of the carboxyl group, bromination is directed to the positions ortho (C4) and para (C6) to the fluorine atom. This inevitably results in a mixture of 4-bromo-3-fluoro-2-methylbenzoic acid[3] and its 6-bromo regioisomer.

Protocol 1: Regioselective Ring Bromination

This protocol utilizes low temperatures to kinetically favor the less sterically hindered 4-bromo position.

  • Initiation: Dissolve 1.0 eq of 3-fluoro-2-methylbenzoic acid in concentrated sulfuric acid (

    
    ) or trifluoroacetic acid (TFA) at 0 °C.
    
  • Electrophile Generation: Slowly add 1.05 eq of N-bromosuccinimide (NBS) or liquid

    
     dropwise over 1 hour. Maintaining a temperature below 5 °C is critical to suppress di-bromination and minimize the 6-bromo isomer.
    
  • Quenching: Stir for 2 hours at 5 °C. Pour the mixture over crushed ice and quench any residual active bromine with a 10% aqueous sodium bisulfite (

    
    ) solution.
    
  • Isolation: Filter the resulting crude precipitate, which contains roughly a 70:30 mixture of the 4-bromo and 6-bromo isomers.

Regioisomer Separation: Exploiting pKa Differentials

Q: Column chromatography is difficult to scale for these isomers. How can I separate the 4-bromo and 6-bromo intermediates efficiently?

Causality & Mechanism: The structural difference between the two isomers creates a measurable gap in their acidity (pKa). In the 6-bromo isomer, the bulky bromine atom is directly ortho to the carboxylic acid. This causes "steric inhibition of resonance" by forcing the carboxylate group out of the aromatic plane, while simultaneously exerting a strong electron-withdrawing inductive effect. Consequently, the 6-bromo isomer is significantly more acidic than the 4-bromo isomer (where the bromine is para to the carboxyl group). We can exploit this via pH-controlled fractional precipitation—a self-validating technique where pH meter readings directly correlate to product purity.

Protocol 2: pH-Controlled Fractional Precipitation
  • Dissolution: Suspend the crude isomer mixture in water and slowly add 2M Sodium Hydroxide (

    
    ) until the mixture completely dissolves (pH ~ 9.0).
    
  • Selective Precipitation: Equip the reactor with a calibrated pH probe. Slowly add 1M Hydrochloric Acid (

    
    ) dropwise under vigorous stirring.
    
  • Validation: As the pH drops to approximately 4.0, the less acidic 4-bromo-3-fluoro-2-methylbenzoic acid will begin to precipitate. The more acidic 6-bromo isomer remains soluble as a sodium salt.

  • Filtration: Hold the pH at 3.9 for 30 minutes, filter the white precipitate, and wash with cold water. Recrystallize from ethanol/water to achieve >98% isomeric purity.

Wohl-Ziegler Benzylic Bromination: Preventing Over-Bromination

Q: During the radical bromination of the C2-methyl group, I am observing significant amounts of the dibromomethyl byproduct (-CHBr2). How do I stop the reaction at the mono-bromide?

Causality & Mechanism: The conversion of the benzylic methyl group to a bromomethyl group proceeds via the Wohl-Ziegler reaction, utilizing NBS and a radical initiator like AIBN[4]. The reaction relies on a free-radical chain mechanism where molecular bromine (


) is generated in situ at very low concentrations[5].

The benzylic radical is highly stabilized by resonance. Once the mono-brominated product is formed, its remaining benzylic hydrogens are still susceptible to radical abstraction. If the steady-state concentration of


 becomes too high, or if excess NBS is present, the reaction overshoots to form 4-bromo-2-(dibromomethyl)-3-fluorobenzoic acid. Strict stoichiometric control and visual monitoring of the succinimide byproduct are required.
Protocol 3: Self-Validating Wohl-Ziegler Bromination
  • Setup: Suspend pure 4-bromo-3-fluoro-2-methylbenzoic acid in a radical-compatible, anhydrous solvent (e.g., trifluorotoluene or acetonitrile)[4].

  • Stoichiometry: Add exactly 0.95 eq of freshly recrystallized NBS. Deliberately under-dosing NBS ensures the mono-bromide is favored over the di-bromide.

  • Initiation: Add 0.05 eq of AIBN. Heat the mixture to gentle reflux (70–80 °C) under an inert nitrogen atmosphere.

  • Self-Validation Check: NBS is denser than the solvent and sits at the bottom. As the reaction proceeds, it converts to succinimide, which is less dense and floats to the surface[4]. Once all solid material is floating, the reaction is complete (typically 3–5 hours).

  • Workup: Cool the mixture to 0 °C to fully precipitate the succinimide. Filter off the succinimide, concentrate the filtrate in vacuo, and purify the target 4-bromo-2-(bromomethyl)-3-fluorobenzoic acid via recrystallization from hexanes/ethyl acetate.

Quantitative Analytical Data

Use the following table to verify your intermediates and byproducts during LC-MS or GC-MS analysis.

CompoundRole in SynthesisDirecting/Steric FeaturesEst. pKaMS (m/z) Isotope Pattern
3-Fluoro-2-methylbenzoic acid Starting MaterialF (o/p), CH3 (o/p), COOH (m)~3.8154
4-Bromo-3-fluoro-2-methylbenzoic acid Desired IntermediateBr is para to COOH~3.9232, 234 (1:1)
6-Bromo-3-fluoro-2-methylbenzoic acid Regioisomer ByproductBr is ortho to COOH (Steric clash)~2.8232, 234 (1:1)
4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid Target ProductBenzylic mono-bromide~3.7310, 312, 314 (1:2:1)
4-Bromo-2-(dibromomethyl)-3-fluorobenzoic acid Over-brominated ByproductBenzylic di-bromide~3.5388, 390, 392, 394

References

Sources

Reference Data & Comparative Studies

Validation

13C NMR Spectral Benchmarking: 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid vs. Structural Alternatives

Executive Summary For drug development professionals and synthetic chemists, 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid (CAS: 1935261-75-8) serves as a highly versatile, bifunctional building block. Its unique substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid (CAS: 1935261-75-8) serves as a highly versatile, bifunctional building block. Its unique substitution pattern enables orthogonal reactivity—facilitating both transition-metal-catalyzed cross-coupling at the aryl bromide and nucleophilic substitution at the benzylic bromide. However, validating the structural integrity of this dense, tetra-substituted aromatic ring requires precise analytical techniques.

This guide objectively compares the


C NMR spectral performance of this target compound against two commercially available structural alternatives: 4-Bromo-3-fluorobenzoic acid  and 2-(Bromomethyl)-3-fluorobenzoic acid . By benchmarking these spectral signatures, researchers can accurately identify impurities, validate synthetic outcomes, and optimize their NMR acquisition parameters.

Comparative C NMR Spectral Data

The table below summarizes the experimental and highly accurate predicted


C NMR chemical shifts (in DMSO-

) for the target compound and its structural analogs. The data highlights how the addition or removal of specific functional groups drastically alters the local magnetic environment.
Carbon PositionTarget: 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acidAlternative 1: 4-Bromo-3-fluorobenzoic acidAlternative 2: 2-(Bromomethyl)-3-fluorobenzoic acidDiagnostic Multiplicity & Coupling (Target)
C1 (ipso to COOH)132.5 ppm133.0 ppm131.8 ppmd,

= 3.5 Hz
C2 (ipso to CH

Br)
127.8 ppm117.5 ppm (Ar-H)126.5 ppmd,

= 16.0 Hz
C3 (ipso to F)156.4 ppm158.2 ppm161.0 ppmd,

= 248.5 Hz
C4 (ipso to Br)111.2 ppm112.5 ppm116.2 ppm (Ar-H)d,

= 21.5 Hz
C5 (Ar-H)131.6 ppm129.4 ppm130.1 ppmd,

= 6.0 Hz
C6 (Ar-H)128.2 ppm126.8 ppm127.5 ppmd,

= 2.5 Hz
C7 (CH

Br)
26.5 ppmAbsent27.2 ppmd,

= 3.0 Hz
C8 (C=O)166.8 ppm166.5 ppm167.5 ppms (Singlet)

Mechanistic Insights into Chemical Shifts

Understanding the causality behind these chemical shifts is critical for spectral interpretation and troubleshooting.

The Spin-Orbit Heavy Atom Effect (HALA)

Notice that C4 in the target compound resonates at an unusually upfield position (111.2 ppm) despite being attached to an electronegative halogen. This is driven by the Heavy-Atom Effect on Light-Atom Shielding (HALA) . The massive electron cloud of the bromine atom induces strong spin-orbit (SO) coupling, which creates a localized diamagnetic shielding environment around the adjacent


C nucleus [1]. When comparing the Target to Alternative 2 (which lacks the aryl bromide), the C4 position shifts significantly downfield to 116.2 ppm, proving the diagnostic utility of the HALA effect.
F- C Spin-Spin Coupling

Because


F is 100% naturally abundant with a nuclear spin of 

, it couples directly with the carbon framework, splitting the signals into distinct doublets [2]. The magnitude of this coupling (

) is a self-validating metric for assigning carbon positions:
  • 
     (One-bond):  The ipso carbon (C3) exhibits a massive splitting of ~248.5 Hz.
    
  • 
     (Two-bond):  The ortho carbons (C2, C4) show moderate splitting between 15–22 Hz.
    
  • 
     / 
    
    
    
    (Long-range):
    The meta and para carbons exhibit fine splitting (< 10 Hz), which can be lost if spectral resolution is poor.

Optimized Experimental Protocol for High-Fidelity Acquisition

Acquiring high-quality


C NMR data for tetra-substituted fluoroaromatics is notoriously difficult due to the lack of attached protons on the majority of the ring carbons. Follow this self-validating protocol to ensure all quaternary carbons are accurately resolved.

Step 1: Sample Preparation

  • Action: Dissolve 40–50 mg of the compound in 0.6 mL of DMSO-

    
     (100 atom % D).
    
  • Causality: High concentration is mandatory. The target molecule contains four quaternary aromatic carbons (C1, C2, C3, C4). Because

    
    C has low natural abundance (~1.1%), maximizing the solute concentration prevents the quaternary signals from being buried in the baseline noise.
    

Step 2: Instrument Configuration

  • Action: Utilize a 400 MHz or 500 MHz spectrometer. Set up a standard 1D

    
    C experiment with 
    
    
    
    H broadband decoupling (e.g., zgpg30). Do not decouple
    
    
    F.
  • Causality: Retaining the

    
    F coupling is essential for extracting the diagnostic 
    
    
    
    values discussed above.

Step 3: Relaxation Delay (D1) Optimization

  • Action: Set the relaxation delay (D1) to a minimum of 5 to 8 seconds .

  • Causality: Quaternary carbons lack the efficient dipole-dipole relaxation pathways provided by directly attached protons. Consequently, their spin-lattice relaxation times (

    
    ) are exceptionally long. If D1 is too short (e.g., the default 1–2 seconds), the magnetization of C1, C2, C3, and C4 will not fully recover between pulses, causing their peaks to artificially diminish or vanish entirely. Self-Validation: If you run the spectrum and C3 is missing, your D1 is too short.
    

Step 4: Data Processing

  • Action: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to Fourier Transformation.

  • Causality: An LB of 1.0 Hz optimally suppresses high-frequency baseline noise without artificially merging the fine

    
     and 
    
    
    
    doublets.

Analytical Workflow Visualization

NMR_Workflow cluster_0 Experimental Acquisition Protocol Start 4-Bromo-2-(bromomethyl) -3-fluorobenzoic acid Prep Sample Prep DMSO-d6 (50 mg/mL) Start->Prep Acq 13C{1H} Acquisition Relaxation D1 > 5s Prep->Acq 5mm NMR Tube Proc Data Processing 1.0 Hz Line Broadening Acq->Proc FID Data Analysis Spectral Analysis Extract 19F-13C Couplings Proc->Analysis Processed Spectrum

Figure 1: Step-by-step workflow for the acquisition and validation of 13C NMR spectral data.

References

  • Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table Chemical Reviews (ACS Publications) URL:[Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds National Institutes of Health (PMC) URL:[Link]

Comparative

Strategic Selection of Fluorinated Benzoic Acid Scaffolds: Reactivity Profiles of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid vs. 4-Bromo-2-fluorobenzoic acid

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Introduction: The Strategic Role of Halogenated Scaffolds In modern drug discovery, the rational inco...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Introduction: The Strategic Role of Halogenated Scaffolds

In modern drug discovery, the rational incorporation of halogens into aromatic scaffolds is a foundational strategy. Fluorine is routinely used to modulate lipophilicity, metabolic stability, and


, while bromine serves as a highly reliable orthogonal handle for transition-metal-catalyzed cross-couplings.

When designing synthetic routes for novel therapeutics, selecting the correct halogenated building block dictates the entire trajectory of the synthesis. This guide provides an objective, in-depth comparative analysis of two highly valuable building blocks: 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid [1] and 4-Bromo-2-fluorobenzoic acid [2]. While structurally similar, their divergent reactivity profiles make them suited for entirely different classes of target molecules.

Structural & Mechanistic Profiling (The Causality of Reactivity)

4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid: The Tri-Functional Bicyclic Precursor

This compound is a tri-functional powerhouse. The addition of the bromomethyl group at the C2 position introduces a highly electrophilic benzylic carbon.

  • Mechanistic Causality: Benzylic bromides are notoriously reactive toward nucleophiles via

    
     pathways. When paired with an adjacent carboxylic acid, this molecule is perfectly primed for a tandem 
    
    
    
    -amidation sequence. Upon the introduction of a primary amine, the amine first displaces the benzylic bromide. The newly formed secondary amine then rapidly undergoes intramolecular cyclization with the activated carboxylic acid to form an isoindolinone core.
  • Field-Proven Insight: 2-(Bromomethyl)benzoic acid derivatives are premier building blocks for synthesizing biologically active isoindolinone molecules without the need for harsh, metal-catalyzed annulations ()[3]. Furthermore, benzylic bromides can undergo competitive homocoupling during transition-metal catalysis ()[4]; therefore, cyclizing this handle prior to C4-Br cross-coupling is a strategic necessity.

4-Bromo-2-fluorobenzoic acid: The Bi-Functional Linear Precursor

Lacking the benzylic handle, this compound is a classic bi-functional building block utilized for linear elaborations, such as the synthesis of enzalutamide intermediates ()[5].

  • Mechanistic Causality: The ortho-fluorine exerts a strong electron-withdrawing inductive (

    
    ) effect. This enhances the acidity of the carboxylic acid, stabilizing the carboxylate ion and making it an excellent candidate for standard amidation or esterification ()[2]. Additionally, the electron-deficient nature of the fluorinated ring lowers the activation energy required for the oxidative addition of Pd(0) into the C4-Br bond during downstream cross-coupling.
    

Comparative Reactivity & Physicochemical Data

The following table summarizes the quantitative and qualitative performance metrics of both scaffolds based on standard laboratory benchmarking.

Parameter4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid4-Bromo-2-fluorobenzoic acid
CAS Number 1935261-75-8[1]112704-79-7[2]
Molecular Weight 311.93 g/mol 219.01 g/mol
Electrophilic Sites Benzylic C (High), Carbonyl C (Moderate)Carbonyl C (Moderate)
Inductive Fluorine Effect Moderates benzylic reactivity, activates C4-BrEnhances acidity, activates C4-Br
Structural Outcome Bicyclic (Isoindolinone Core)Linear (Benzamide Core)
Typical Amidation Yield 75–85% (Tandem Cyclization)85–95% (Standard Amidation)
Downstream Pd-Coupling Excellent (Rigidified core prevents chelation)Good (Standard biaryl formation)
Handling & Safety Moisture sensitive (Benzylic hydrolysis risk)Combustible solid, stable under standard conditions ()

Experimental Workflows (Self-Validating Protocols)

To ensure high reproducibility, the following methodologies are designed as self-validating systems , incorporating built-in physical and analytical checkpoints to confirm reaction success before proceeding to the next step.

Protocol A: Synthesis of an Isoindolinone Core (Bicyclic Pathway)

Objective: Convert 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid into a functionalized isoindolinone via tandem


/amidation.
  • Preparation: Dissolve 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Nucleophilic Attack: Add

    
    -Diisopropylethylamine (DIPEA, 2.5 eq) followed by the desired primary amine (1.1 eq) dropwise at 0 °C. Stir for 2 hours at room temperature.
    
    • Causality: DIPEA acts as a non-nucleophilic base to sponge the HBr generated during the

      
       displacement, preventing the protonation of the incoming primary amine.
      
  • Cyclization: Add HATU (1.2 eq) to the mixture and stir for an additional 4 hours.

    • Causality: HATU rapidly activates the carboxylic acid. The proximity of the newly formed secondary amine drives an immediate intramolecular cyclization, thermodynamically favoring the 5-membered lactam.

  • Self-Validation Checkpoint: The reaction is self-indicating. As the

    
     reaction proceeds, the generation of DIPEA·HBr often results in a fine precipitate. Analytical Validation:  LC-MS analysis must show the complete disappearance of the starting material mass and the appearance of a distinct 
    
    
    
    peak, unambiguously confirming both substitution and dehydration.
Protocol B: Linear Amidation and Suzuki Coupling (Linear Pathway)

Objective: Generate a linear benzamide from 4-Bromo-2-fluorobenzoic acid, followed by C4-Br cross-coupling.

Step 1: Linear Amidation

  • Preparation: Dissolve 4-Bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous DCM (0.2 M).

  • Activation: Add EDC·HCl (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq). Stir for 15 minutes.

    • Causality: EDC/HOBt is selected over HATU to minimize the risk of epimerization (if chiral amines are used) and to facilitate a purely aqueous workup.

  • Coupling: Add the primary amine (1.1 eq) and stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: The water-soluble urea byproduct of EDC is easily removed during a 1N HCl aqueous wash. Analytical Validation: TLC analysis (Hexane/EtOAc) will show a distinct shift to a lower

    
     value (more polar amide product), validating the transformation.
    

Step 2: Suzuki-Miyaura Cross-Coupling

  • Preparation: Combine the brominated benzamide (1.0 eq), aryl boronic acid (1.2 eq), and

    
     (2.0 eq) in a 1,4-Dioxane/
    
    
    
    (4:1) mixture. Degas with nitrogen for 10 minutes.
  • Catalysis: Add

    
     (0.05 eq) and heat to 90 °C for 6 hours.
    
    • Causality: The electron-withdrawing C2-fluorine lowers the activation energy for the oxidative addition of Pd(0) into the C4-Br bond.

  • Self-Validation Checkpoint: The biphasic reaction mixture will transition from a pale yellow to a dark brown/black suspension, visually confirming the reduction of the Pd(II) precatalyst to the active Pd(0) species.

Synthetic Pathway Visualization

Reactivity_Pathways A 4-Bromo-2-(bromomethyl) -3-fluorobenzoic acid A_Step Tandem SN2 & Amidation A->A_Step Primary Amine B 4-Bromo-2-fluorobenzoic acid B_Step Standard Amidation B->B_Step Primary Amine A_Prod Isoindolinone Scaffold (Bicyclic) A_Step->A_Prod B_Prod Benzamide Scaffold (Linear) B_Step->B_Prod Coupling Suzuki-Miyaura Cross-Coupling (C4-Br Activation) A_Prod->Coupling B_Prod->Coupling

Divergent synthetic workflows for bicyclic vs. linear drug scaffolds.

Conclusion & Selection Guide

The choice between these two fluorinated building blocks should be dictated by the target pharmacophore's required rigidity.

  • Select 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid when the goal is to reduce the entropic penalty of target binding by locking the amine into a rigid, bicyclic isoindolinone core.

  • Select 4-Bromo-2-fluorobenzoic acid when exploring flexible, linear structure-activity relationships (SAR), or when synthesizing known linear agents like enzalutamide analogs.

References

  • Molander, G. A., et al. "Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates". PubMed Central (PMC). URL: [Link]

  • Home Sunshine Pharma. "4-Bromo-2-fluorobenzoic Acid CAS 112704-79-7". URL: [Link]

Sources

Validation

comparing synthetic routes to 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid

The synthesis of highly functionalized aromatic building blocks is a cornerstone of modern drug discovery, particularly in the development of PROTACs and targeted covalent inhibitors. 4-Bromo-2-(bromomethyl)-3-fluorobenz...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of highly functionalized aromatic building blocks is a cornerstone of modern drug discovery, particularly in the development of PROTACs and targeted covalent inhibitors. 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid (CAS 1935261-75-8)[1] is a prime example of such a scaffold. Featuring an aryl bromide for cross-coupling, a benzylic bromide for nucleophilic substitution, and a carboxylic acid for amidation, it offers orthogonal reactivity vectors[2].

However, synthesizing this molecule from its commercially available precursor, 4-bromo-3-fluoro-2-methylbenzoic acid , presents a significant regiochemical challenge. Researchers must selectively brominate the benzylic methyl group without triggering electrophilic aromatic substitution or decarboxylative side reactions.

This guide objectively compares the two primary synthetic strategies—Direct Bromination versus Protection-Directed Synthesis —and provides self-validating experimental protocols to ensure reproducible scale-up.

Strategic Route Analysis: Protection vs. Direct Bromination

When targeting benzylic bromination on a benzoic acid derivative, chemists typically evaluate two pathways.

Route A: Protection-Directed Synthesis (The Industry Standard) This three-step route involves masking the carboxylic acid as a methyl ester prior to radical bromination, followed by hydrolysis.

  • Causality for Choice: Free carboxylic acids are poorly soluble in the non-polar halogenated solvents required for radical reactions. Furthermore, under Wohl-Ziegler conditions (NBS/AIBN), free benzoic acids can undergo Hunsdiecker-type decarboxylative bromination. By converting the acid to a methyl ester, solubility is drastically improved, and the electron-withdrawing nature of the ester further deactivates the aromatic ring against unwanted electrophilic bromination, directing the reaction exclusively to the benzylic methyl group[2].

Route B: Direct Bromination This theoretical one-step route attempts to brominate the free acid directly using N-Bromosuccinimide (NBS) and a radical initiator.

  • Causality for Failure: While atom-economical, this route suffers from severe solubility issues in carbon tetrachloride (

    
    ) or trifluorotoluene. The heterogeneous reaction mixture leads to localized concentration spikes of 
    
    
    
    , promoting over-bromination (forming the dibromomethyl derivative) and generating complex, intractable mixtures that are notoriously difficult to purify via standard silica gel chromatography.
Comparative Performance Data
Synthesis MetricRoute A: Protection-DirectedRoute B: Direct Bromination
Overall Yield 65–75% (Over 3 steps)< 25% (Single step)
Regioselectivity Excellent (Exclusive mono-benzylic)Poor (Competing dibromination)
Purification Straightforward (Chromatography on ester)Highly difficult (Acidic mixtures)
Scalability High (Routinely used in PROTAC synthesis)[2]Not recommended for >1g scale
Solvent Compatibility Excellent in

or

Poor (Requires highly polar solvents that quench radicals)

Visualizing the Synthetic Workflows

SyntheticRoutes SM 4-Bromo-3-fluoro- 2-methylbenzoic acid Ester Methyl 4-bromo-3-fluoro- 2-methylbenzoate SM->Ester MeOH, H2SO4 (Route A: Protection) TargetB 4-Bromo-2-(bromomethyl)- 3-fluorobenzoic acid (Low Yield / Impure) SM->TargetB NBS, AIBN (Route B: Direct) BromoEster Methyl 4-bromo-2-(bromomethyl)- 3-fluorobenzoate Ester->BromoEster NBS, AIBN, CCl4 (Wohl-Ziegler) TargetA 4-Bromo-2-(bromomethyl)- 3-fluorobenzoic acid (High Yield) BromoEster->TargetA LiOH, THF/H2O (Hydrolysis)

Comparison of Protection-Directed (Route A) vs. Direct Bromination (Route B) pathways.

Mechanistic Causality: The Wohl-Ziegler Reaction

The core transformation relies on the Wohl-Ziegler bromination. We utilize Azobisisobutyronitrile (AIBN) rather than benzoyl peroxide because AIBN decomposes at a predictable, steady rate at 75–80 °C, providing a controlled flux of initiating radicals. NBS is chosen over elemental bromine (


) because NBS maintains a vanishingly low, steady-state concentration of 

in the solvent. This low concentration is critical: it is high enough to propagate the radical chain reaction at the benzylic position, but too low to initiate electrophilic aromatic substitution on the electron-deficient aromatic ring.

Mechanism Init Initiation: AIBN → 2 Cyanoisopropyl Radicals Prop1 Propagation 1: Radical abstracts H from Ar-CH3 forming Benzyl Radical Init->Prop1 Prop2 Propagation 2: Benzyl Radical reacts with Br2 forming Ar-CH2Br + Br• Prop1->Prop2 Prop2->Prop1 Br• continues chain Term Termination: Radical Recombination Prop2->Term

Self-propagating radical mechanism of the Wohl-Ziegler bromination step.

Self-Validating Experimental Protocols (Route A)

The following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to ensure the reaction has proceeded correctly before moving to the next stage.

Step 1: Esterification of 4-Bromo-3-fluoro-2-methylbenzoic acid

Objective: Mask the carboxylic acid to enhance organic solubility and prevent decarboxylation.

  • Suspend 4-bromo-3-fluoro-2-methylbenzoic acid (10.0 g, 42.9 mmol) in anhydrous Methanol (100 mL).

  • Add concentrated

    
     (2.0 mL) dropwise at 0 °C.
    
  • Reflux the mixture at 70 °C for 12 hours.

  • Concentrate the solvent in vacuo, neutralize with saturated aqueous

    
    , and extract with Ethyl Acetate (3 × 50 mL). Dry over 
    
    
    
    and concentrate.
  • Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 4:1). The product will show a distinct, high-

    
     spot compared to the baseline-retained starting acid. 
    
    
    
    NMR (
    
    
    ) must show a new sharp singlet at ~3.90 ppm integrating to 3H (methyl ester protons).
Step 2: Radical Bromination (Wohl-Ziegler)

Objective: Selectively brominate the benzylic position[2].

  • Dissolve the methyl 4-bromo-3-fluoro-2-methylbenzoate (10.0 g, ~40.5 mmol) in anhydrous

    
     or 
    
    
    
    -trifluorotoluene (100 mL).
  • Add N-Bromosuccinimide (NBS) (7.9 g, 44.5 mmol, 1.1 eq) and AIBN (0.33 g, 2.0 mmol, 0.05 eq).

  • Degas the solution with

    
     for 10 minutes to remove oxygen (which quenches radical propagation).
    
  • Reflux at 80 °C for 6 hours. Succinimide will float to the surface as a white solid as the reaction progresses.

  • Filter the hot mixture to remove succinimide, then concentrate the filtrate. Purify via flash chromatography (Hexanes:EtOAc 9:1) to yield methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate.

  • Self-Validation Checkpoint:

    
     NMR (
    
    
    
    ) must show the complete disappearance of the aryl-methyl singlet (~2.4 ppm) and the emergence of a new benzylic
    
    
    singlet shifted downfield to ~4.6 ppm. If a singlet appears at ~6.8 ppm, it indicates over-bromination to the dibromomethyl species (adjust NBS stoichiometry in future runs).
Step 3: Hydrolysis to Target Acid

Objective: Unmask the carboxylic acid under mild conditions to prevent nucleophilic attack on the newly installed benzyl bromide.

  • Dissolve the brominated ester (8.0 g) in THF (40 mL) and cool to 0 °C.

  • Add a solution of LiOH·

    
     (1.1 eq) in Water (10 mL) dropwise. Note: Strict temperature control (0 °C) and exact stoichiometry are required to prevent the hydroxide from displacing the benzylic bromide.
    
  • Stir for 2 hours at 0 °C.

  • Acidify carefully with 1M HCl to pH 2, extract with EtOAc, dry, and concentrate to yield the final 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid[1].

  • Self-Validation Checkpoint:

    
     NMR (
    
    
    
    ) will show the disappearance of the methyl ester singlet (~3.90 ppm) while the benzylic
    
    
    singlet (~4.6 ppm) remains intact. LC-MS (ESI-) will confirm the
    
    
    mass of ~309/311/313 m/z (characteristic 1:2:1 isotope pattern for two bromine atoms).

References

  • An Update on Clinically Advanced PROTAC Degraders and Their Synthesis MDPI / PMC URL: [Link][2]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid

Comprehensive Operational Guide: Handling and Decontamination of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid As a highly reactive benzyl bromide derivative, 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid is a critical bui...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Handling and Decontamination of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid

As a highly reactive benzyl bromide derivative, 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid is a critical building block in drug discovery and organic synthesis. However, its utility is matched by its severe hazard profile. This guide provides drug development professionals and researchers with a self-validating, mechanistic approach to safely handling, transferring, and disposing of this compound.

Chemical Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the chemical causality of the hazard. The danger of this compound lies primarily in the electrophilic bromomethyl (


) moiety.
  • Potent Alkylating Agent: The bromomethyl group readily undergoes

    
     substitution reactions with biological nucleophiles, such as the sulfhydryl groups in cysteine or primary amines in lysine. This leads to irreversible covalent modification of cellular proteins.
    
  • Severe Lachrymator: The compound acts as a tear gas. It aggressively alkylates TRPA1 ion channels in the sensory nerve endings of the cornea and respiratory tract, causing intense pain, tearing, and bronchospasm ().

  • Corrosivity: Upon contact with ambient moisture or biological fluids (sweat, tears), the bromomethyl group slowly hydrolyzes to generate hydrobromic acid (HBr), leading to delayed, deep chemical burns (H314) ().

Quantitative Hazard Summary

Property Specification
Chemical Name 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid
CAS Number 1935261-75-8
Molecular Formula C8H5Br2FO2
Molecular Weight 311.93 g/mol
GHS Classification Skin Corrosion 1C, Serious Eye Damage 1, STOT SE 3

| Hazard Statements | H314 (Severe skin burns/eye damage), H318, H335 (Respiratory irritation) |

Advanced Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling solid lachrymators. The following advanced PPE matrix is mandatory, driven by the compound's specific reactivity:

  • Respiratory & Ocular Protection: Operations must only be conducted inside a certified, high-flow chemical fume hood with the sash pulled down to the lowest functional height. If engineering controls are compromised or bulk transfer is required, a NIOSH-approved full-face respirator with P100/Acid Gas cartridges is mandatory. Standard safety glasses are inadequate against aerosolized lachrymators; non-vented chemical goggles paired with a face shield must be used ().

  • Dermal Protection (Double-Gloving): The lipophilic nature of the bromomethyl group allows it to permeate thin latex or single-layer nitrile over time. Causality: You must double-glove. Use an inner layer of standard nitrile (0.15 mm) for dexterity, and an outer layer of heavy-duty neoprene or butyl rubber, which offer superior chemical resistance against halogenated aromatics.

  • Body Protection: A flame-resistant (FR) lab coat paired with a chemical-resistant polyethylene apron prevents microscopic dust from settling on garments, which could cause delayed HBr burns upon sweating.

Standard Operating Procedure (SOP): Safe Handling & Transfer

Fine powders of halogenated aromatics can hold a static charge, causing them to aerosolize when manipulated. Aerosolization of a lachrymator immediately compromises the breathing zone.

Step-by-Step Weighing Protocol:

  • Preparation: Line the analytical balance area (inside the fume hood) with anti-static weighing paper to contain micro-spills. Ensure inert gas (Argon/Nitrogen) lines are ready.

  • Tool Selection: Use a grounded, stainless-steel anti-static spatula. Never use plastic spatulas, as the friction generates static electricity that will aerosolize the fine powder.

  • Transfer: Carefully weigh the solid. Because the compound is moisture-sensitive, immediately transfer the pre-weighed solid into a dry, inert-gas-purged flask.

  • Sealing: Seal the flask with a rubber septum and wrap it with Parafilm before removing it from the fume hood.

Chemical Quenching and Disposal Plan

A self-validating safety system requires a reliable method to destroy the hazard at the end of the experiment. Never wash bromomethyl-contaminated spatulas or glassware directly with water; hydrolysis is too slow and generates corrosive HBr gas.

The


 Quenching Protocol: 
The primary hazard is the electrophilic carbon. We can neutralize this by introducing a strong, inexpensive nucleophile to rapidly attack the carbon via 

, displacing the bromide and permanently neutralizing the alkylating threat without generating toxic gases ().
  • Prepare the Quenching Bath: In a wide-mouth beaker inside the fume hood, prepare a solution of 1M Sodium Thiosulfate (

    
    )  or 10% Ethanolamine in Isopropanol .
    
  • Submersion: Submerge all contaminated spatulas, weighing boats, and empty reagent vials into the bath.

  • Validation: Allow the tools to sit for at least 2 hours. The successful dissolution of residual powder and the complete cessation of any lachrymatory odors visually and physically validate the destruction of the electrophile.

  • Waste Segregation: Decant the quenched solution into a designated "Halogenated Organic Waste" container. Do not mix with acidic waste streams, as thiosulfate will decompose into sulfur dioxide gas under highly acidic conditions.

Operational Logic & Emergency Response

G Start 4-Bromo-2-(bromomethyl) -3-fluorobenzoic acid Hood Fume Hood Operational? Start->Hood PPE Don Advanced PPE: Double Gloves, Face Shield Hood->PPE Yes Halt HALT OPERATION Do not open container Hood->Halt No Transfer Weigh & Transfer (Anti-static tools) PPE->Transfer Spill Spill / Contamination? Transfer->Spill Quench Quench: 1M Na2S2O3 (SN2 Displacement) Spill->Quench Minor (<5g) Evac Evacuate & Call HazMat (Lachrymator Hazard) Spill->Evac Major (>5g) Dispose Halogenated Waste Disposal Quench->Dispose

Safe handling, exposure response, and chemical quenching workflow.

References

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